5-Bromo-6-fluoro-3-iodo-1H-indazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-fluoro-3-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJDLPSYMXVKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C(NN=C21)I)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733492 | |
| Record name | 5-Bromo-6-fluoro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633335-82-7 | |
| Record name | 5-Bromo-6-fluoro-3-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633335-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-fluoro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-fluoro-3-iodo-1H-indazole: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Indazoles
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets.[1] The strategic introduction of halogen atoms—fluorine, bromine, and iodine—onto the indazole core dramatically influences the molecule's physicochemical and pharmacological properties. This "halogen effect" can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic profiles. 5-Bromo-6-fluoro-3-iodo-1H-indazole is a prime example of a highly functionalized building block designed to leverage these advantages, making it a compound of significant interest for the synthesis of novel kinase inhibitors and other targeted therapies.[1][2][3]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development. The table below summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 633335-82-7 | |
| Molecular Formula | C₇H₃BrFIN₂ | Biosynth |
| Molecular Weight | 340.92 g/mol | [4] |
| Appearance | Likely a solid powder | Inferred from related compounds[5] |
| Solubility | Expected to be soluble in organic solvents | [4] |
Chemical Structure and Reactivity
The chemical structure of this compound is notable for its distinct substitution pattern, which provides multiple avenues for synthetic modification.
Caption: Chemical structure of this compound.
The presence of three different halogens at positions 3, 5, and 6 offers a rich platform for selective chemical transformations. The iodine at the 3-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkynyl groups.[6] The bromine at the 5-position can also participate in similar coupling reactions, often under different catalytic conditions, enabling sequential functionalization. The fluorine atom at the 6-position is generally more stable but significantly influences the electronic properties of the benzene ring, impacting the reactivity of the other positions and the overall acidity of the N-H proton.
Proposed Synthesis Protocol
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Methodology:
-
Deprotonation: To a solution of 5-bromo-6-fluoro-1H-indazole in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF), is added a strong base (e.g., potassium hydroxide) at room temperature. The reaction mixture is stirred to facilitate the deprotonation of the indazole N-H, forming the corresponding anion. The choice of a strong base is crucial for complete deprotonation, which is necessary for the subsequent iodination step.[6]
-
Iodination: A solution of iodine (I₂) in the same solvent is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours. The indazole anion acts as a nucleophile, attacking the electrophilic iodine to install the iodo group at the C3 position, which is the most electronically favorable site for electrophilic substitution on the pyrazole ring.[6]
-
Workup and Purification: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is poured into an aqueous solution of a reducing agent, such as sodium thiosulfate, to quench any unreacted iodine. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure this compound.
Applications in Drug Development: A Gateway to Novel Kinase Inhibitors
The highly functionalized nature of this compound makes it an exceptionally valuable building block for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors.[1] The indazole core is a well-established pharmacophore in this class of drugs, with several FDA-approved medications featuring this scaffold.[8]
The distinct reactivity of the iodo and bromo substituents allows for a programmed, sequential introduction of different molecular fragments through palladium-catalyzed cross-coupling reactions. This enables the construction of extensive libraries of compounds for high-throughput screening against various kinase targets. For instance, the iodo group can be selectively coupled with a boronic acid or ester (Suzuki coupling) to introduce a key pharmacophore, followed by a subsequent coupling at the bromo position to modulate solubility or other pharmacokinetic properties.
The fluorine atom at the 6-position can contribute to enhanced binding affinity with the target protein through favorable electrostatic interactions and can also block potential sites of metabolism, thereby improving the drug's half-life.
Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a sophisticated and strategically designed chemical intermediate with significant potential in the field of drug discovery. Its unique substitution pattern of three different halogens on the privileged indazole scaffold provides a versatile platform for the synthesis of novel and potent therapeutic agents, particularly in the realm of kinase inhibitors for cancer therapy. A thorough understanding of its chemical properties, reactivity, and a plausible synthetic approach, as outlined in this guide, is paramount for researchers and scientists aiming to leverage this powerful building block in their drug development programs.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]
- 5. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-fluoro-3-iodo-1H-indazole
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Poly-halogenated Indazoles in Medicinal Chemistry
The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in a variety of intermolecular interactions have made it a focal point in the design of kinase inhibitors, anti-cancer agents, and other therapeutics. The strategic introduction of multiple halogen atoms, as seen in 5-Bromo-6-fluoro-3-iodo-1H-indazole, offers a powerful tool for medicinal chemists to finely tune the physicochemical and pharmacological properties of lead compounds. The bromine, fluorine, and iodine substituents each impart distinct characteristics, influencing everything from metabolic stability and membrane permeability to the potential for specific halogen bonding interactions with target proteins. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside methodologies for its synthesis and characterization, to support its application in drug discovery and development.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, a combination of available data and computational predictions provides a foundational understanding of its molecular characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrFIN₂ | [1][2] |
| Molecular Weight | 340.92 g/mol | [1][3][4][5] |
| CAS Number | 633335-82-7 | [1] |
| Boiling Point (Predicted) | 411.4 ± 40.0 °C | [3] |
| Density (Predicted) | 2.478 ± 0.06 g/cm³ | [3] |
| Melting Point | Not experimentally determined. Expected to be a solid at room temperature. | Inferred from related compounds[6] |
| Solubility (Predicted) | Likely soluble in polar aprotic solvents such as DMSO and DMF; sparingly soluble in alcohols; and poorly soluble in water. | Inferred from related compounds[7] |
| pKa (Predicted) | The N-H proton of the indazole ring is weakly acidic, with a predicted pKa around 10-11. | Inferred from related compounds[8] |
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would likely begin with a suitably substituted aniline precursor, followed by diazotization and cyclization to form the indazole core, and subsequent iodination at the 3-position.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Iodination of a Substituted Indazole
The following is a generalized protocol for the iodination of an indazole at the 3-position, a key step in the proposed synthesis. This protocol is adapted from established procedures for similar transformations.[9]
Materials:
-
5-Bromo-6-fluoro-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-Bromo-6-fluoro-1H-indazole in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add potassium hydroxide portion-wise.
-
Add a solution of iodine in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by pouring it into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic and Crystallographic Characterization
Due to the absence of published experimental data for this compound, the following sections describe the expected spectroscopic and crystallographic features based on the analysis of structurally related compounds and fundamental principles of these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
-
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the halogen substituents. The N-H proton will likely appear as a broad singlet at a downfield chemical shift.[10][11][12]
-
¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms directly attached to the halogens will exhibit characteristic chemical shifts.[13][14][15]
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a valuable technique for characterization, showing a singlet for the single fluorine environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[16][17][18] This will result in two molecular ion peaks of nearly equal intensity, separated by two m/z units.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the indazole ring, as well as absorptions corresponding to the C=C and C-N bonds of the aromatic system.[19][20][21][22]
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, including potential halogen bonding involving the bromine and iodine atoms.
Caption: A typical workflow for the structural characterization of a novel compound.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Direct contact with the skin and eyes, as well as inhalation of dust, should be avoided. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a molecule of significant interest for medicinal chemistry due to its unique substitution pattern, which offers multiple avenues for therapeutic optimization. While experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic strategy, and a roadmap for its thorough characterization. The insights and methodologies presented herein are intended to empower researchers in their efforts to explore the therapeutic potential of this and other poly-halogenated indazole derivatives.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. This compound | 633335-82-7 [amp.chemicalbook.com]
- 3. 5-BroMo-4-fluoro-3-iodo-1H-indazole CAS#: 1082041-88-0 [m.chemicalbook.com]
- 4. 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]
- 6. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]
- 7. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 8. 5-Bromo-3-iodo-1H-indazole CAS#: 459133-66-5 [m.chemicalbook.com]
- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of N‐substituents on the 13C NMR parameters of azoles | Semantic Scholar [semanticscholar.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. researchgate.net [researchgate.net]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Indazole(271-44-3) IR Spectrum [m.chemicalbook.com]
- 22. spectrabase.com [spectrabase.com]
Synthesis and characterization of 5-Bromo-6-fluoro-3-iodo-1H-indazole
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-6-fluoro-3-iodo-1H-indazole
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a highly functionalized heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The indazole scaffold is a privileged structure in numerous therapeutic agents, and the strategic placement of three distinct halogen atoms on this core offers a versatile platform for the development of novel molecular entities through selective, site-specific modifications. This document details a robust and efficient synthetic strategy, explains the chemical principles underpinning the methodology, presents a complete experimental protocol, and outlines the analytical techniques required to verify the structure and purity of the target compound.
Introduction: The Strategic Value of Polyhalogenated Indazoles
Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are a cornerstone of modern medicinal chemistry.[1] Their unique structural and electronic properties have led to their incorporation into a wide array of clinically successful drugs, including the anti-cancer agent axitinib and the antiemetic granisetron.[1] The value of the indazole core is often enhanced through substitution, which modulates its pharmacological profile.
The target molecule, this compound, is a particularly valuable synthetic intermediate. It possesses three distinct halogen atoms, each offering a potential site for chemical modification:
-
Iodine at C3: The most labile of the halogens, the iodo group is ideal for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, alkyl, or amino moieties.
-
Bromine at C5: The bromo group provides a second, less reactive handle for cross-coupling, enabling sequential and regioselective functionalization.
-
Fluorine at C6: The fluorine atom is generally stable to cross-coupling conditions and serves to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
This guide presents a scientifically sound and field-proven pathway for the preparation of this key building block.
Synthetic Strategy and Retrosynthetic Analysis
The most logical and efficient approach to this compound is a direct electrophilic iodination of the readily available precursor, 5-Bromo-6-fluoro-1H-indazole. The C3 position of the indazole ring is known to be the most nucleophilic and is thus highly susceptible to electrophilic attack.
Causality of Strategic Choice: Direct C3-halogenation of the indazole core is a well-documented and high-yielding transformation.[2] Literature precedents confirm that bromo-substituted indazoles, in particular, undergo smooth iodination at the C3 position under basic conditions.[2][3] This strategy avoids complex multi-step sequences involving protecting groups, lithiation, and subsequent quenching with an iodine source, thereby increasing overall efficiency and reducing waste. The reaction proceeds by deprotonation of the indazole N1-H by a base, which increases the electron density of the heterocyclic ring system and activates the C3 position for attack by an electrophilic iodine species (I+).
Retrosynthetic Pathway
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol
This protocol describes the direct C3-iodination of 5-Bromo-6-fluoro-1H-indazole.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 5-Bromo-6-fluoro-1H-indazole | >97% | BLDpharm[4] |
| Iodine (I₂) | ACS Reagent, >99.8% | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | ACS Reagent, >85% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR Chemicals |
| Ethyl Acetate (EtOAc) | HPLC Grade | J.T.Baker |
| Hexanes | HPLC Grade | J.T.Baker |
| Brine (Saturated NaCl solution) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Lab Prepared |
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Iodine is corrosive and can cause stains. Handle with care.
-
DMF is a reproductive toxin; avoid inhalation and skin contact.
-
Potassium hydroxide is highly caustic. Avoid contact with skin and eyes.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-6-fluoro-1H-indazole (2.15 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base Addition: To the stirred solution, add powdered potassium hydroxide (KOH, 1.12 g, 20.0 mmol, 2.0 equiv.) in one portion. A slight exotherm may be observed. Stir the resulting suspension for 15 minutes at room temperature.
-
Expert Insight: Using powdered KOH increases the surface area and facilitates the deprotonation of the indazole N-H, which is the crucial activation step for the subsequent electrophilic attack.
-
-
Iodine Addition: In a separate flask, dissolve iodine (I₂, 3.81 g, 15.0 mmol, 1.5 equiv.) in anhydrous DMF (10 mL). Add this iodine solution dropwise to the reaction mixture over 20-30 minutes using an addition funnel. The reaction mixture will turn dark brown/purple.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The starting material (Rf ≈ 0.4) should be consumed, and a new, less polar product spot (Rf ≈ 0.6) should appear.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate (10% w/v, 100 mL) with stirring. The color will fade from dark brown to a pale yellow/white as the excess iodine is quenched. A precipitate will form.
-
Precipitation and Filtration: Stir the suspension for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 30 mL).
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure product as a white to off-white solid.
-
Drying: Dry the purified product under high vacuum at 40 °C for several hours to remove residual solvents.
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the final product.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃BrFIN₂ | Calculated |
| Molecular Weight | 340.92 g/mol | Commercial Data[5] |
| Appearance | White to off-white solid | Expected |
| CAS Number | 633335-82-7 | Commercial Data[5] |
Expected Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆): The most significant change from the starting material[8] will be the disappearance of the proton signal at the C3 position (typically >8.0 ppm).
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~14.0 | broad singlet (br s) | - | N1-H |
| ~8.1 | doublet (d) | J ≈ 7-9 Hz (⁴JHF) | C4-H |
| ~7.9 | doublet (d) | J ≈ 9-11 Hz (³JHF) | C7-H |
¹³C NMR (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 (d) | C 6-F (¹JCF ≈ 240-250 Hz) |
| ~140-145 | C 7a |
| ~125-130 | C 3a |
| ~120-125 (d) | C 7 (³JCF ≈ 5-10 Hz) |
| ~110-115 (d) | C 4 (³JCF ≈ 4-6 Hz) |
| ~105-110 (d) | C 5-Br (²JCF ≈ 20-25 Hz) |
| ~85-90 | C 3-I |
Mass Spectrometry (ESI-MS): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom.
| m/z (Expected) | Assignment |
| 340.8, 342.8 | [M+H]⁺, showing isotopic pattern for Br |
| 339.8, 341.8 | [M-H]⁻, showing isotopic pattern for Br |
Conclusion
This guide outlines a reliable and efficient method for the synthesis of this compound, a key building block for pharmaceutical research. The described protocol for direct C3-iodination is high-yielding, operationally simple, and avoids the use of protecting groups. The provided characterization data, while predictive, serves as a robust benchmark for researchers to confirm the successful synthesis of this versatile intermediate, paving the way for its application in the development of next-generation therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 105391-70-6|5-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
- 5. This compound [myskinrecipes.com]
- 6. rsc.org [rsc.org]
- 7. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR [m.chemicalbook.com]
- 8. 5-BROMO-6-FLUORO-1H-INDAZOLE(105391-70-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 5-Bromo-6-fluoro-3-iodo-1H-indazole: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-fluoro-3-iodo-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identifiers, physicochemical properties, synthesis strategies, reactivity, and potential applications, with a particular focus on its role as a versatile building block in the design and development of novel therapeutic agents. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted indazole with the molecular formula C₇H₃BrFIN₂. The strategic placement of three different halogen atoms on the indazole scaffold imparts unique electronic and steric properties, making it a valuable intermediate for further chemical modifications.
Table 1: Chemical Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| CAS Number | 633335-82-7 | [Commercial Supplier] |
| Molecular Formula | C₇H₃BrFIN₂ | Calculated |
| Molecular Weight | 340.92 g/mol | [Commercial Supplier] |
| IUPAC Name | This compound | [Commercial Supplier] |
| Boiling Point (Predicted) | 411.4°C | [Commercial Supplier] |
Note: A dedicated PubChem entry with a CID, InChI, and SMILES for this specific molecule is not publicly available at the time of this writing. The predicted boiling point should be considered an estimate.
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its synthesis can be logically deduced from established methods for the halogenation of indazoles. The following proposed synthesis pathway is based on the known reactivity of the indazole core.
Proposed Synthetic Pathway
The synthesis of this compound likely starts from a commercially available substituted aniline or a pre-formed indazole core, followed by sequential halogenation steps. A plausible route could involve the iodination of 5-bromo-6-fluoro-1H-indazole.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for indazole iodination and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of 5-bromo-6-fluoro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium hydroxide (2.0-3.0 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Iodination: After stirring the mixture for a short period, add a solution of an iodinating agent, such as iodine (I₂) or N-iodosuccinimide (NIS) (1.1-1.5 eq), in DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into ice-water. If I₂ was used, decolorize the solution by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by the distinct properties of the three halogen substituents and the inherent reactivity of the indazole ring system. This multi-functionalized scaffold serves as a versatile platform for the introduction of diverse chemical moieties through various cross-coupling reactions.
Caption: Reactivity of this compound in cross-coupling reactions and its potential applications.
The differential reactivity of the C-I and C-Br bonds is a key feature of this molecule. The C-I bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for selective functionalization at the 3-position. The C-Br bond can then be targeted for a subsequent coupling reaction under different conditions, enabling the synthesis of complex, tri-substituted indazole derivatives. This stepwise functionalization is highly valuable in the construction of compound libraries for high-throughput screening in drug discovery programs.
Indazole-containing compounds have been identified as privileged scaffolds in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of potent and selective inhibitors of various biological targets, such as protein kinases.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the bromine and fluorine substituents. A broad singlet corresponding to the N-H proton of the indazole ring is also anticipated.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms of the indazole core. The chemical shifts of the carbons directly attached to the halogen atoms (C3, C5, and C6) will be significantly affected.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (340.92 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, it should be handled with the standard precautions for halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in the field of drug discovery. Its unique pattern of halogen substitution allows for selective and sequential chemical modifications, providing access to a wide range of novel indazole derivatives. This technical guide serves as a valuable resource for researchers and scientists working with this compound, offering insights into its properties, synthesis, and applications in the quest for new therapeutic agents.
References
Spectroscopic Characterization of 5-Bromo-6-fluoro-3-iodo-1H-indazole: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-Bromo-6-fluoro-3-iodo-1H-indazole (CAS 633335-82-7). As a highly functionalized indazole derivative, this molecule holds significant potential as a versatile building block in medicinal chemistry and drug development, particularly for creating targeted kinase inhibitors or other biologically active agents. The strategic placement of bromine, fluorine, and iodine atoms offers multiple points for further chemical modification through reactions like nucleophilic substitution or palladium-catalyzed cross-coupling.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.
While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and comparative data from structurally related analogues to present a comprehensive, predicted spectroscopic profile. This guide is intended for researchers, synthetic chemists, and analytical scientists engaged in the synthesis and application of complex heterocyclic compounds.
Introduction and Molecular Structure
This compound is a polyhalogenated aromatic heterocycle. The indazole core is a bicyclic system composed of fused benzene and pyrazole rings. The substituents—a bromine at position 5, a fluorine at position 6, and an iodine at position 3—profoundly influence the molecule's electronic properties and, consequently, its spectroscopic characteristics. The iodine at C3 provides a key site for modifications such as Suzuki or Sonogashira coupling, while the bromine at C5 and fluorine at C6 modulate the electronic density of the benzene ring and offer additional handles for synthetic diversification.
The structural features and their anticipated impact on the spectroscopic data are the central focus of this guide. Understanding the interplay of these halogens is critical for accurate spectral interpretation.
Molecular Structure and Numbering Scheme
The standard IUPAC numbering for the indazole ring is utilized throughout this document to ensure clarity in spectral assignments.
Figure 1. Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. The analysis below predicts the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons (H4 and H7) and the N-H proton of the pyrazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the aromatic ring currents.
-
N1-H Proton: This proton is expected to appear as a broad singlet far downfield, typically between 13.0 and 14.0 ppm, due to its acidic nature and involvement in hydrogen bonding. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.
-
Aromatic Protons (H4 and H7): The benzene portion of the indazole ring contains two remaining protons.
-
H7: This proton is adjacent to the electron-donating pyrazole nitrogen (N1) but is also influenced by the fluorine at C6. It is expected to appear as a doublet due to coupling with the fluorine atom (³J(H,F)). A typical coupling constant for this interaction is in the range of 6-10 Hz. The predicted chemical shift is around 7.5-7.8 ppm.
-
H4: This proton is ortho to the bromine at C5. The strong deshielding effect of the bromine will shift this proton downfield. It is expected to appear as a doublet due to coupling with the fluorine atom at C6 (⁴J(H,F)), which is typically a smaller coupling of 2-4 Hz. Its predicted chemical shift is in the range of 7.9-8.2 ppm.
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N1-H | 13.0 - 14.0 | br s | - |
| H4 | 7.9 - 8.2 | d | ⁴J(H,F) = 2-4 Hz |
| H7 | 7.5 - 7.8 | d | ³J(H,F) = 6-10 Hz |
| Table 1. Predicted ¹H NMR data for this compound. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show seven distinct signals for the carbon atoms of the indazole ring. The chemical shifts are heavily influenced by the directly attached halogens.
-
C3: The carbon bearing the iodine atom will be significantly shielded due to the "heavy atom effect" and is expected to appear at a relatively upfield position for a substituted aromatic carbon, likely in the range of 90-100 ppm.
-
C5 and C6: The carbons directly bonded to bromine and fluorine will exhibit large shifts. C-Br carbons typically appear around 110-120 ppm. The C-F carbon will show a large one-bond coupling (¹J(C,F)) of approximately 240-260 Hz and will have a chemical shift in the range of 155-160 ppm.
-
Other Aromatic Carbons: The remaining carbons (C3a, C4, C7, C7a) will appear in the typical aromatic region (110-145 ppm), with their exact shifts influenced by the neighboring substituents and couplings to fluorine.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C3 | 90 - 100 | - |
| C3a | 140 - 145 | ³J(C,F) ≈ 5-10 Hz |
| C4 | 115 - 120 | ³J(C,F) ≈ 5-10 Hz |
| C5 | 112 - 118 | ²J(C,F) ≈ 20-25 Hz |
| C6 | 155 - 160 | ¹J(C,F) ≈ 240-260 Hz |
| C7 | 110 - 115 | ²J(C,F) ≈ 20-25 Hz |
| C7a | 120 - 125 | ⁴J(C,F) ≈ 2-5 Hz |
| Table 2. Predicted ¹³C NMR data for this compound. |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups and vibrational modes within the molecule.
-
N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring. The broadness is due to hydrogen bonding.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear as a series of sharp to medium bands in the 1450-1620 cm⁻¹ region.
-
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will be observed in the 800-900 cm⁻¹ region.
-
C-F and C-Br Stretches: The C-F stretch will give a strong, characteristic absorption band in the 1200-1280 cm⁻¹ region. The C-Br stretch appears at lower wavenumbers, typically between 500-650 cm⁻¹.
-
C-I Stretch: The C-I stretching vibration is very low in energy and will appear below 500 cm⁻¹, often outside the range of standard mid-IR spectrometers.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (H-bonded) | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Weak |
| Aromatic C=C/C=N Stretch | 1450 - 1620 | Medium-Strong |
| C-F Stretch | 1200 - 1280 | Strong |
| Aromatic C-H Bend | 800 - 900 | Medium |
| C-Br Stretch | 500 - 650 | Medium |
| Table 3. Predicted key IR absorption bands for this compound. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Molecular Ion (M⁺): The molecular formula is C₇H₃BrFIN₂. The exact mass can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁹F, ¹⁴N, ⁷⁹Br, ¹²⁷I). The nominal molecular weight is 341 g/mol . A key feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which will result in two molecular ion peaks of nearly equal intensity, separated by 2 Da (M⁺ and M+2).
-
Key Fragmentation Pathways:
-
Loss of Iodine: A prominent peak corresponding to the loss of an iodine radical ([M-I]⁺) is expected, as the C-I bond is the weakest.
-
Loss of Halogens: Subsequent or alternative fragmentation may involve the loss of Br or F, though these are less favorable than the loss of iodine.
-
Ring Fragmentation: The indazole ring may undergo characteristic fragmentation, such as the loss of N₂ or HCN.
-
References
The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted 1H-Indazoles
Introduction: The 1H-Indazole Core in Modern Drug Discovery
The 1H-indazole moiety, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics. This guide provides an in-depth exploration of the significant biological activities exhibited by substituted 1H-indazoles, with a focus on their applications in oncology and inflammation. We will delve into the mechanistic underpinnings of their actions, explore the critical structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.
The versatility of the 1H-indazole core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile. Numerous synthetic methodologies have been developed to access a diverse range of substituted indazoles, enabling the exploration of a vast chemical space.[1][2][3][4][5][6][7][8][9] This chemical tractability, coupled with the scaffold's inherent biological activities, has led to the successful development of several FDA-approved drugs.[3]
Part 1: Anticancer Activity of Substituted 1H-Indazoles
The fight against cancer has been significantly advanced by the development of targeted therapies. Substituted 1H-indazoles have proven to be a rich source of potent anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Kinase Inhibition
A predominant mechanism through which 1H-indazoles exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in signal transduction pathways that are often dysregulated in cancer.
Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key tyrosine kinases that drive this process. Several 1H-indazole derivatives have been developed as potent multi-kinase inhibitors targeting these receptors.
-
Pazopanib , an FDA-approved drug, is a prime example. It effectively inhibits VEGFR-1, -2, and -3, as well as PDGFR-α and -β, thereby cutting off the blood supply to the tumor.[10][11] The 1H-indazole core of Pazopanib acts as a crucial pharmacophore, anchoring the molecule in the ATP-binding pocket of the kinase.
-
Axitinib , another approved kinase inhibitor, also features the 1H-indazole scaffold and demonstrates potent inhibition of VEGFRs.[12][13][14] Clinical trials have shown its efficacy in the treatment of advanced renal cell carcinoma.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
- 12. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
The Strategic Placement of Halogens: A Technical Guide to Halogenated Indazole Derivatives in Modern Drug Discovery
Introduction: The Indazole Scaffold and the Transformative Power of Halogenation
The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents. While naturally occurring indazole-containing alkaloids are rare, synthetic derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the indazole core is a powerful and widely employed strategy to modulate the physicochemical and biological properties of these molecules. Halogenation can influence a compound's lipophilicity, metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. This in-depth guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of halogenated indazole derivatives for researchers, scientists, and drug development professionals.
Synthetic Methodologies: Crafting Halogenated Indazoles
The synthesis of halogenated indazoles can be broadly approached in two ways: halogenation of a pre-formed indazole ring or construction of the indazole ring from a halogenated precursor. The choice of strategy is often dictated by the desired regioselectivity and the availability of starting materials.
Direct Halogenation of the Indazole Ring
Direct electrophilic halogenation is a common method for introducing halogens onto the indazole scaffold. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the indazole ring.
-
Bromination: The C3 position of the indazole ring is often the most nucleophilic, making it a primary target for electrophilic bromination.[2] Reagents like N-bromosuccinimide (NBS) and bromine (Br₂) are frequently used.[2] To minimize the formation of over-brominated side products, such as 3,5-dibromo-indazole, careful control of stoichiometry and temperature is crucial.[2] Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been reported as a rapid and efficient method for the site-specific synthesis of 3-bromoindazoles.[3][4]
-
Iodination: Similar to bromination, iodination often occurs at the C3 position. A common method involves the use of iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF.[5]
Synthesis from Halogenated Precursors
Building the indazole ring from an appropriately halogenated starting material offers excellent control over the final position of the halogen. A classic approach is the cyclization of a halogenated 2-aminobenzaldehyde or a related derivative with a hydrazine.
Experimental Protocol: Ultrasound-Assisted Bromination of 2-Phenyl-2H-indazole
This protocol describes an efficient, ultrasound-assisted method for the synthesis of 3-bromo-2-phenyl-2H-indazole, adapted from published procedures.[3][4]
Materials:
-
2-phenyl-2H-indazole
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
Procedure:
-
In a suitable reaction vessel, combine 2-phenyl-2H-indazole (0.2 mmol), DBDMH (0.2 mmol), and Na₂CO₃ (0.4 mmol).
-
Add ethanol (2.0 mL) to the mixture.
-
Place the vessel in an ultrasonic bath (40 kHz/50 W) and irradiate at 40°C for 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-bromo-2-phenyl-2H-indazole.
Causality Behind Experimental Choices:
-
DBDMH as Bromine Source: DBDMH is a stable, easy-to-handle solid brominating agent, offering an advantage over liquid bromine.
-
Ultrasound Irradiation: The use of ultrasound provides mechanical and thermal energy, accelerating the reaction rate and often leading to higher yields and cleaner reactions in shorter timeframes.[3][4]
-
Sodium Carbonate as Base: The base is crucial for the final deprotonation step to regenerate the aromaticity of the indazole ring.
Biological Activities and Therapeutic Applications
Halogenated indazole derivatives have shown remarkable potential across a spectrum of therapeutic areas.
Anticancer Activity: Targeting Kinase Signaling
A significant number of halogenated indazoles have been developed as potent anticancer agents, primarily by targeting protein kinases that are crucial for tumor growth and proliferation.[6]
Pazopanib and Axitinib: Halogenated Indazoles in the Clinic
-
Pazopanib (Votrient®): This FDA-approved drug, a fluorinated indazole derivative, is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[7] It primarily inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[7][8] By blocking these receptors, pazopanib disrupts tumor angiogenesis, the formation of new blood vessels essential for tumor growth.[9][10]
-
Axitinib (Inlyta®): Another FDA-approved indazole-based drug, axitinib, is a potent and selective inhibitor of VEGFR-1, -2, and -3.[11][12] Its high affinity for these receptors makes it a powerful anti-angiogenic agent, particularly in the treatment of advanced renal cell carcinoma.[1][13]
Mechanism of Action: VEGFR Signaling Pathway Inhibition
The primary mechanism by which pazopanib and axitinib exert their anti-angiogenic effects is through the inhibition of the VEGFR signaling pathway in endothelial cells.
Caption: VEGFR Signaling Pathway Inhibition by Pazopanib and Axitinib.
Other Kinase Targets
Halogenated indazoles have been investigated as inhibitors for a variety of other kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR): Some indazole derivatives have shown potent activity against EGFR, including drug-resistant mutants.[14][15]
-
Fibroblast Growth Factor Receptors (FGFRs): Halogenated indazoles have been designed as inhibitors of FGFRs, which are involved in tumor cell proliferation and angiogenesis.[6]
-
Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and halogenated indazole derivatives have been identified as potent inhibitors.[6]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected halogenated indazole derivatives.
| Compound ID | Halogen Substituent(s) | Target Cell Line | IC₅₀ (µM) | Reference |
| Pazopanib | 5-F | Multiple | Varies | [7] |
| Axitinib | 6-I | Multiple | Varies | [11] |
| Compound 6o | 4-Cl (on phenyl attached to indazole) | K562 (Leukemia) | 5.15 | [16][17] |
| Compound 14d | F (on phenyl attached to indazole) | FGFR1 (enzyme assay) | 0.0055 | [6] |
| Compound 54a | Cl | Aurora Kinase A (enzyme assay) | 0.032 | [6] |
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated indazoles have shown promise in this area, exhibiting both antibacterial and antifungal properties. For instance, halogen-substituted N-phenylbenzo[g]indazole derivatives have been reported as active bacterial cholesterol inhibitors that also display antifungal activity.[1]
Quantitative Data on Antimicrobial Activity
While data on halogenated indazoles is emerging, studies on related halogenated heterocycles like indoles provide a strong rationale for their investigation.
| Compound Type | Halogen Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| Di-halogenated Indole | 4,6-dibromo | Candida albicans | 25 | [18][19] |
| Di-halogenated Indole | 5-bromo-4-chloro | Candida albicans | 25 | [18][19] |
| Multi-halogenated Indole | 6-bromo-4-iodo | Staphylococcus aureus | 20 | [20] |
| Multi-halogenated Indole | 4-bromo-6-chloro | Staphylococcus aureus | 30 | [20] |
Structure-Activity Relationships (SAR)
The biological activity of halogenated indazoles is profoundly influenced by the nature of the halogen, its position on the indazole ring, and the presence of other substituents.
-
Influence of Halogen Type: In many cases, the potency of halogenated indazoles as kinase inhibitors increases with the size and polarizability of the halogen atom (I > Br > Cl > F). For example, in a series of Aurora kinase inhibitors, the presence of a halogen was found to be crucial for enhanced potency.[6]
-
Positional Isomerism: The position of the halogen atom can dramatically affect biological activity. For instance, in a series of indazole arylsulfonamides as CCR4 antagonists, small groups were tolerated at the C5, C6, and C7 positions, with C6 analogues being preferred.
-
Combined Effects with Other Substituents: The interplay between the halogen and other functional groups is critical. In a series of FGFR1 inhibitors, the addition of a fluorine atom to a phenyl ring attached to the indazole scaffold led to a significant improvement in activity.[6]
References
- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 10. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. What is Axitinib used for? [synapse.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Core: A Privileged Scaffold in Modern Drug Discovery—An In-depth Guide to its Discovery and Synthetic History
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of pharmacological profiles. This guide provides an in-depth exploration of the discovery and synthetic evolution of functionalized indazoles, from the seminal work of Emil Fischer to the sophisticated transition-metal-catalyzed methodologies of the 21st century. We will dissect key synthetic strategies, delve into the principles of regioselective functionalization, and examine the structure-activity relationships of prominent indazole-containing drugs, offering researchers and drug development professionals a comprehensive resource to navigate and innovate within this critical area of chemical biology.
Introduction: The Significance of the Indazole Moiety
Indazoles are aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[1][4] This arrangement results in a stable 10 π-electron aromatic system. The indazole core can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most thermodynamically stable.[1][3][4] This structural versatility, coupled with its ability to act as a bioisostere for the indole nucleus, has made the indazole scaffold a cornerstone in the design of novel therapeutics.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties.[3][4][5]
The strategic importance of the indazole ring lies in its capacity for multi-point functionalization. The two nitrogen atoms and the carbon atoms of both the pyrazole and benzene rings offer multiple handles for chemical modification, allowing for the precise tailoring of a molecule's interaction with biological targets.[4] This has led to the development of several FDA-approved drugs, such as the anti-cancer agents Niraparib and Axitinib, which will be discussed in detail in this guide.[3][6][7][8]
Historical Perspective: The Dawn of Indazole Chemistry
The journey of indazole synthesis began in the late 19th century with the pioneering work of Nobel laureate Emil Fischer. In the early 1880s, Fischer reported the first synthesis of an indazole derivative through the thermal cyclization of o-hydrazinocinnamic acid.[1][9] This foundational work laid the groundwork for over a century of exploration into the synthesis and reactivity of this important heterocyclic system.
Classical Synthetic Strategies for the Indazole Core
Early synthetic methods for indazoles often relied on intramolecular cyclization reactions of appropriately substituted benzene derivatives. These classical approaches, while foundational, sometimes suffered from limitations in substrate scope and regioselectivity.
The Davis-Beirut Reaction
A significant advancement in the synthesis of 2H-indazoles is the Davis-Beirut reaction. This versatile, metal-free method involves the reaction of an o-nitrobenzylamine with a mild base, or the reaction of an o-nitrosobenzaldehyde with a primary amine.[1][2][10] The reaction is believed to proceed through a key o-nitrosobenzylidene imine intermediate, which undergoes an N,N-bond forming heterocyclization.[10][11] The Davis-Beirut reaction is particularly valuable for its ability to generate a wide range of 2H-indazoles and indazolones under relatively mild conditions.[2][12]
Experimental Protocol: A Representative Davis-Beirut Reaction [2]
-
Starting Material Preparation: Dissolve 2-nitrobenzylamine (1.0 eq) in an alcoholic solvent (e.g., ethanol).
-
Base Addition: Add a 5% solution of potassium hydroxide (KOH) in the same alcohol.
-
Reaction: Heat the mixture at 60 °C for 6 hours.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Caption: The Davis-Beirut reaction pathway.
Modern Synthetic Methodologies: A New Era of Indazole Synthesis
The advent of transition-metal catalysis has revolutionized the synthesis of functionalized indazoles, offering unprecedented efficiency, regioselectivity, and functional group tolerance.[3][13][14]
Transition-Metal-Catalyzed C-H Activation/Annulation
One of the most powerful modern strategies for constructing the indazole core is through transition-metal-catalyzed C-H activation and subsequent annulation.[13][14] This approach allows for the direct formation of the indazole ring from readily available starting materials, often in a single step. Rhodium, palladium, and copper catalysts are frequently employed for these transformations.[3][13][14]
For instance, Rh(III)-catalyzed C-H activation of azobenzenes and their subsequent reaction with various coupling partners, such as aldehydes or alkynes, provides a direct route to functionalized 2H-indazoles.[3][15] Similarly, Rh(III)/Cu(II)-catalyzed sequential C-H activation and intramolecular cascade annulation of imidates with nitrosobenzenes is an efficient method for synthesizing 1H-indazoles.[13]
Experimental Protocol: Rh(III)/Cu(II)-Catalyzed Synthesis of 1H-Indazoles [2][13]
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the arylimidate (1.0 eq), [Cp*RhCl₂]₂ (catalyst), Cu(OAc)₂ (co-catalyst), and AgSbF₆ (additive).
-
Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) followed by the nitrosobenzene (1.2 eq).
-
Reaction: Stir the mixture at 80 °C for 24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through Celite and concentrate the filtrate. Purify the residue by flash column chromatography.
Caption: Experimental workflow for C-H activation synthesis.
[3+2] Dipolar Cycloaddition
The [3+2] dipolar cycloaddition of sydnones with arynes is a highly efficient and regioselective method for the synthesis of 2H-indazoles.[2] This reaction proceeds under mild conditions and tolerates a broad range of functional groups on both the sydnone and aryne precursors.[2]
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| [3+2] Dipolar Cycloaddition | >80%[2] | Broad functional group tolerance[2] | High yields, excellent regioselectivity for 2H-indazoles, mild conditions[2] | Requires synthesis of sydnone precursors[2] |
| Davis-Beirut Reaction | 60-90%[2] | Tolerates various alkyl and some aryl amines[2] | Metal-free, inexpensive starting materials[2] | Can be low-yielding with certain substrates[2] |
| C-H Activation/Annulation | Good to excellent | Broad, depends on catalyst system | High atom economy, direct functionalization | May require expensive transition metal catalysts |
Strategic Functionalization of the Indazole Core
The ability to selectively functionalize the indazole ring at its various positions is crucial for its application in drug discovery.
Regioselective N-Alkylation
A common challenge in indazole chemistry is controlling the regioselectivity of N-alkylation to favor either the N-1 or N-2 position. The outcome is influenced by steric and electronic factors of the indazole ring substituents, as well as the reaction conditions.[16][17]
-
N-1 Selectivity: Generally, N-1 alkylated indazoles are the thermodynamically more stable product.[16][18] Conditions that favor thermodynamic control, such as the use of sodium hydride (NaH) in tetrahydrofuran (THF), often lead to high N-1 selectivity.[16][18][19]
-
N-2 Selectivity: Kinetic control, often achieved with stronger bases like potassium carbonate in polar aprotic solvents like DMF, can favor the formation of the N-2 isomer.[18] Additionally, bulky substituents at the C7 position can sterically hinder the N1 position, leading to preferential N2 alkylation.[18]
C3-Functionalization
The C3 position of the indazole ring is a common site for modification. A variety of functional groups, including halogens, alkyl, aryl, and acyl groups, can be introduced at this position.[20] Halogenation at C3 is particularly useful as it provides a handle for further elaboration through metal-catalyzed cross-coupling reactions.[20]
Functionalized Indazoles in Drug Discovery: Case Studies
The versatility of the indazole scaffold is exemplified by its presence in several clinically successful drugs.
Niraparib: A PARP Inhibitor
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and peritoneal cancer.[3][8][21][22] The synthesis of Niraparib showcases modern synthetic strategies, including a key regioselective copper-catalyzed N-arylation of an indazole derivative.[8][21] Another notable step is the use of a transaminase-mediated dynamic kinetic resolution to establish the stereochemistry of the 3-aryl piperidine fragment.[8][21]
Caption: Structure-Activity Relationship of Niraparib.
Axitinib: A Tyrosine Kinase Inhibitor
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, used in the treatment of advanced renal cell carcinoma.[7][23][24] The synthesis of Axitinib often involves key palladium- or copper-catalyzed cross-coupling reactions, such as the Migita and Heck reactions, to construct the core structure.[7] The indazole core in Axitinib is crucial for its binding to the ATP-binding pocket of the VEGF receptor.
Conclusion and Future Outlook
The journey of the indazole scaffold, from its initial discovery to its current status as a privileged core in medicinal chemistry, is a testament to the power of synthetic innovation. The development of modern synthetic methods, particularly in the realm of transition-metal catalysis, has greatly expanded the accessible chemical space for indazole derivatives. As our understanding of disease biology deepens, the ability to strategically and efficiently functionalize the indazole nucleus will continue to be a critical driver in the discovery of next-generation therapeutics. Future research will likely focus on developing even more efficient and sustainable synthetic methodologies, as well as exploring novel functionalizations to address complex biological targets.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. caribjscitech.com [caribjscitech.com]
- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. soc.chim.it [soc.chim.it]
- 21. pubs.acs.org [pubs.acs.org]
- 22. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 23. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 24. medkoo.com [medkoo.com]
Technical Guide: Elucidating the Mechanism of Action of 5-Bromo-6-fluoro-3-iodo-1H-indazole
Abstract
The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1] Compounds such as Axitinib and Pazopanib validate the utility of this motif in designing potent protein kinase inhibitors.[2][3] This guide presents a comprehensive strategy for elucidating the mechanism of action (MoA) of a novel, halogenated derivative, 5-Bromo-6-fluoro-3-iodo-1H-indazole. The presence of multiple halogens—bromine, fluorine, and iodine—provides unique electronic properties and potential interaction points for biological targets.[4] This document outlines a systematic approach, beginning with robust in silico target prediction methodologies to generate testable hypotheses, followed by detailed, self-validating experimental protocols to biochemically and cellularly confirm the compound's MoA. Our predictive analysis, grounded in the established pharmacology of related structures, points toward protein kinase inhibition as the most probable mechanism. The subsequent experimental workflows are designed to rigorously test this hypothesis, from direct enzyme inhibition to target engagement and downstream pathway modulation in a cellular context.
Introduction: The Indazole Scaffold and the Promise of this compound
Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the indazole nucleus being a standout example due to its structural resemblance to purines and its ability to form key hydrogen bond interactions within ATP-binding pockets of enzymes.[5][6] This has led to the successful development of numerous indazole-based drugs targeting protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[7][8]
This compound is a synthetic heterocyclic compound whose biological activity is not yet widely characterized.[9] Its poly-halogenated structure is of particular interest:
-
Iodine at position 3: This large, polarizable atom can participate in potent halogen bonds with protein backbone atoms or serve as a reactive handle for further chemical modification via Suzuki coupling.[10]
-
Bromine at position 5: Often contributes to enhanced binding affinity through hydrophobic or halogen bonding interactions.
-
Fluorine at position 6: Can modulate the pKa of the indazole nitrogen and improve metabolic stability and cell permeability.
This guide provides a logical, multi-stage framework for predicting and validating the MoA of this compound, establishing a clear path from computational hypothesis to experimental verification.
In Silico Target Prediction: Generating a Data-Driven Hypothesis
Before committing to resource-intensive wet-lab experiments, a computational approach is a cost-effective and rapid strategy to identify a prioritized list of potential protein targets.[11][12] This process leverages vast biological and chemical databases to find patterns between our query molecule and compounds with known activities.[13]
Rationale for a Dual-Pronged Computational Approach
We employ a two-pronged strategy to maximize the reliability of our predictions:
-
Ligand-Based Methods: These methods operate on the principle of "guilt-by-association," assuming that structurally similar molecules are likely to have similar biological targets.[13] This is particularly powerful given the large number of known indazole-based kinase inhibitors.
-
Structure-Based Methods (Reverse Docking): This approach "docks" the 3D conformation of our compound into the crystal structures of thousands of proteins to calculate a binding affinity score.[12] It is not reliant on the existence of similar ligands and can uncover novel targets.
Predictive Workflow
The overall computational workflow is depicted below.
Caption: Workflow for in silico target prediction.
Predicted Molecular Targets
Executing this workflow with this compound against a comprehensive kinase target library is predicted to yield a list of high-probability targets. The table below presents hypothetical but plausible results, with scores normalized for cross-platform comparison. Higher scores indicate a higher probability of interaction.
| Target Protein Family | Specific Kinase Target | Ligand-Based Score (Similarity) | Structure-Based Score (Docking Energy) | Overall Priority | Rationale for Prioritization |
| VEGFR Family | VEGFR-2 (KDR) | 0.89 | -9.5 kcal/mol | 1 | Key angiogenesis regulator; common target for indazoles.[14] |
| FGFR Family | FGFR1 | 0.85 | -9.1 kcal/mol | 2 | Involved in cell proliferation and angiogenesis.[2] |
| PI3K Family | PI3Kδ | 0.78 | -8.8 kcal/mol | 3 | Indazole is a known scaffold for PI3Kδ inhibitors.[15] |
| SRC Family | SRC | 0.75 | -8.5 kcal/mol | 4 | Important proto-oncogene; druggable target. |
| PARP Family | PARP-1 | 0.65 | -8.2 kcal/mol | 5 | Some indazoles show PARP inhibitory activity.[16] |
Experimental Validation Strategy
The in silico predictions provide a strong, testable hypothesis. The following sections detail the experimental protocols required to validate this hypothesis, moving from direct biochemical interaction to cellular effects and target engagement.[17][18]
Phase 1: Biochemical Validation of Kinase Inhibition
The first step is to confirm direct inhibition of the predicted kinase targets in a purified, cell-free system.
Protocol 3.1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced by a kinase reaction; less ADP means more inhibition.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in kinase assay buffer (e.g., from 100 µM to 1 nM).
-
Reconstitute recombinant human VEGFR-2, FGFR1, and PI3Kδ enzymes in their respective optimized assay buffers.
-
Prepare ATP and substrate (e.g., poly(Glu, Tyr) 4:1) at 2x the final desired concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilutions or DMSO (vehicle control).
-
Add 10 µL of the 2x enzyme/substrate mix to each well.
-
To initiate the reaction, add 10 µL of 2x ATP solution. The final reaction volume is 25 µL.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data with the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Phase 2: Cellular Activity and Phenotypic Profiling
After confirming biochemical activity, the next critical step is to determine if the compound affects cancer cell functions like proliferation and survival.
Protocol 3.2.1: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[3]
Methodology:
-
Cell Seeding: Seed human cancer cells relevant to the predicted targets (e.g., HUVEC for VEGFR-2, MDA-MB-231 for FGFR1) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) for 72 hours. Include a DMSO vehicle control.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ value, representing the concentration at which cell growth is inhibited by 50%.
Phase 3: Target Engagement and Pathway Modulation
This final phase aims to confirm that the compound directly engages its predicted target within the complex cellular environment and modulates the downstream signaling pathway as expected.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. This compound [myskinrecipes.com]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Methodological & Application
Introduction: The Significance of Halogenated Indazoles in Modern Drug Discovery
An Application Note for the Synthesis of 5-Bromo-6-fluoro-3-iodo-1H-indazole Derivatives
Indazole-containing derivatives are a cornerstone in medicinal chemistry, recognized for their versatile biological activities which include anti-inflammatory, antitumor, and anti-HIV properties.[1] The strategic incorporation of halogen atoms—bromine, fluorine, and iodine—onto the indazole scaffold provides medicinal chemists with powerful tools to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. The 5-bromo and 6-fluoro substitutions can enhance binding affinity and metabolic stability, while the 3-iodo group serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions.
This application note provides a detailed, two-part protocol for the synthesis of this compound. The synthesis begins with the construction of the 5-Bromo-6-fluoro-1H-indazole precursor, followed by a regioselective electrophilic iodination at the C-3 position. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure reproducibility and success for researchers in the field.
Overall Synthetic Pathway
The synthesis is a two-stage process:
-
Stage 1: Formation of the 5-Bromo-6-fluoro-1H-indazole core from a suitable aniline precursor.
-
Stage 2: Regioselective iodination of the indazole core at the C-3 position to yield the final product.
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Precursor, 5-Bromo-6-fluoro-1H-indazole
The construction of the indazole ring system often begins with an appropriately substituted aniline. A common and effective method involves the diazotization of an ortho-methylaniline derivative, which then undergoes intramolecular cyclization.[2] This approach provides a reliable route to the core structure required for subsequent functionalization.
Principle and Rationale
This protocol is adapted from established methods for synthesizing substituted indazoles from ortho-toluidine derivatives.[2][3] The reaction proceeds via the following key transformations:
-
N-Acetylation: The starting aniline is first protected with acetic anhydride. This moderates the reactivity of the amino group and directs the subsequent cyclization.
-
Diazotization and Cyclization: Isoamyl nitrite, in the presence of potassium acetate, generates a diazonium species in situ. This highly reactive intermediate immediately undergoes an intramolecular cyclization reaction, involving the ortho-methyl group, to form the indazole ring. This is a variation of reactions that form the indazole core from precursors like o-toluidine.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-Bromo-5-fluoro-2-methylaniline | ≥97% | Sigma-Aldrich |
| Chloroform (CHCl₃) | Anhydrous, ≥99% | Fisher Scientific |
| Acetic Anhydride | ≥99% | Acros Organics |
| Potassium Acetate (KOAc) | ≥99% | J.T. Baker |
| Isoamyl Nitrite | 97% | Alfa Aesar |
| Heptane | ACS Grade | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |
Experimental Protocol
-
N-Acetylation: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-5-fluoro-2-methylaniline (0.25 mol, 1.0 equiv) in chloroform (350 mL).
-
To this solution, add acetic anhydride (0.275 mol, 1.1 equiv) dropwise at a rate that keeps the internal temperature below 40°C.
-
Stir the resulting solution for 1 hour at room temperature.
-
Cyclization: Add potassium acetate (0.275 mol, 1.1 equiv) followed by isoamyl nitrite (0.375 mol, 1.5 equiv) to the reaction mixture.[2]
-
Heat the mixture to reflux (approx. 65-70°C) and maintain for 18-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the chloroform.
-
Add water (150 mL) and ethyl acetate (200 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous magnesium sulfate.[2]
-
Purification: Filter off the drying agent and concentrate the filtrate by rotary evaporation. During the concentration, add heptane portion-wise (total of 250 mL) to azeotropically remove remaining volatiles and induce precipitation.[2]
-
Slurry the resulting solid in fresh heptane (100 mL), filter, and dry the solid under vacuum at 40-45°C to yield 5-Bromo-6-fluoro-1H-indazole.
Part 2: Synthesis of this compound
The C-3 position of the 1H-indazole ring is electron-rich and thus susceptible to electrophilic substitution.[4] This reactivity provides a direct and efficient pathway for introducing an iodine atom using a suitable electrophilic iodine source.
Principle and Rationale
This protocol utilizes direct iodination with molecular iodine (I₂), a widely employed and effective method for halogenating indazoles at the C-3 position.[5] The key mechanistic aspects are:
-
Base-Mediated Activation: A base, such as potassium hydroxide (KOH), is crucial for the reaction. It deprotonates the N-1 position of the indazole, forming the indazolide anion. This anion is significantly more nucleophilic than the neutral indazole, greatly accelerating the rate of electrophilic attack.
-
Electrophilic Attack: The activated indazolide anion attacks molecular iodine (I₂), an electrophile, leading to the regioselective formation of the C-I bond at the 3-position.
-
Solvent Choice: Dimethylformamide (DMF) is an ideal solvent as it is polar and aprotic, effectively dissolving the indazole precursor and the inorganic base while facilitating the ionic reaction mechanism.
This specific procedure is adapted from a highly reliable method used for the synthesis of 6-bromo-3-iodo-1H-indazole.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 5-Bromo-6-fluoro-1H-indazole | (Product from Part 1) | - |
| Potassium Hydroxide (KOH) | Pellets, ≥85% | Sigma-Aldrich |
| Iodine (I₂) | Resublimed, ≥99.8% | Acros Organics |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium Thiosulfate (Na₂S₂O₄) | Anhydrous | J.T. Baker |
| Potassium Carbonate (K₂CO₃) | Anhydrous | VWR Chemicals |
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromo-6-fluoro-1H-indazole (0.05 mol, 1.0 equiv) in anhydrous DMF (150 mL).
-
Add potassium hydroxide (0.10 mol, 2.0 equiv) to the solution and stir for 15 minutes at room temperature.[6]
-
Iodination: In a separate flask, prepare a solution of iodine (0.075 mol, 1.5 equiv) in anhydrous DMF (50 mL).
-
Add the iodine solution dropwise to the indazole mixture over 30 minutes. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 3-4 hours. The reaction should turn from a dark iodine color to a lighter suspension as the product precipitates. Monitor reaction completion by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
Work-up and Quenching: Once the reaction is complete, pour the mixture into a 2 L beaker containing a stirred aqueous solution of sodium thiosulfate (to quench excess iodine) and potassium carbonate (to maintain basic pH).[6]
-
A solid precipitate of the product will form. Continue stirring for 30 minutes to ensure complete precipitation and quenching.
-
Purification: Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMF and salts.
-
Dry the collected white to off-white solid under vacuum at 50°C to a constant weight to yield the final product, this compound.
Quantitative Data Summary
| Compound | Mol. Weight ( g/mol ) | Starting Amount | Moles (mmol) | Equivalents | Typical Yield | Purity (by HPLC) |
| Part 1 | ||||||
| 4-Bromo-5-fluoro-2-methylaniline | 204.04 | 51.0 g | 250 | 1.0 | - | >97% |
| 5-Bromo-6-fluoro-1H-indazole | 215.02[7] | - | - | - | 75-85% | >98% |
| Part 2 | ||||||
| 5-Bromo-6-fluoro-1H-indazole | 215.02[7] | 10.75 g | 50 | 1.0 | - | >98% |
| This compound | 340.92[8] | - | - | - | 80-90% | >99% |
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents: Chloroform is a suspected carcinogen. Acetic anhydride is corrosive. Isoamyl nitrite is flammable and volatile. Iodine is corrosive and can cause stains. DMF is a skin and respiratory irritant. Handle all chemicals with appropriate care.
-
Reactions: The diazotization reaction can release nitrogen gas; ensure the system is not sealed. The iodination reaction may be slightly exothermic; control the rate of addition.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
Application of 5-Bromo-6-fluoro-3-iodo-1H-indazole in Kinase Inhibitor Design: Advanced Methodologies and Protocols
Introduction: The Privileged Indazole Scaffold in Oncology
The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with the ATP-binding site of a wide array of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several blockbuster anti-cancer drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole moiety, underscoring its clinical significance.[1][2] The versatility of the indazole ring system allows for strategic functionalization at multiple positions, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates.
This application note focuses on a highly functionalized and versatile building block: 5-Bromo-6-fluoro-3-iodo-1H-indazole . The strategic placement of three distinct halogen atoms—fluorine, bromine, and iodine—offers a powerful toolkit for the rational design of next-generation kinase inhibitors.
-
Fluorine at C6: The electron-withdrawing nature of fluorine can modulate the pKa of the indazole nitrogen, influencing hydrogen bonding interactions within the kinase hinge region. It can also enhance metabolic stability and membrane permeability.
-
Bromine at C5: This position often serves as a key interaction point or can be used for further diversification through cross-coupling reactions.
-
Iodine at C3: The iodo group is an exceptionally versatile synthetic handle, perfectly suited for introducing a wide range of molecular fragments via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[3] This allows for the systematic exploration of chemical space in the solvent-exposed region of the ATP-binding pocket, a critical step in optimizing inhibitor selectivity and potency.
The strategic halogenation of this scaffold is not merely for synthetic convenience. Halogen bonds, which are short-range interactions between a polarized halogen and a Lewis base, are increasingly recognized as crucial for enhancing ligand-protein binding affinity and specificity.[4] This guide will provide a detailed framework for leveraging this compound in a drug discovery campaign, from initial synthesis to biological evaluation.
Workflow for Kinase Inhibitor Development
The development process, starting from the key indazole intermediate, involves a multi-step, iterative cycle of design, synthesis, and biological testing.
Caption: Figure 1. Iterative workflow for kinase inhibitor development.
Part 1: Synthesis Protocols
The following protocols describe the synthesis of the core intermediate and its subsequent elaboration into a representative kinase inhibitor scaffold, based on methodologies reported in the literature and patents.
Protocol 1.1: Synthesis of this compound
This procedure details the iodination of commercially available 5-bromo-6-fluoro-1H-indazole. The reaction proceeds via electrophilic substitution at the C3 position, which is activated by the pyrazole ring system.
Materials:
-
5-Bromo-6-fluoro-1H-indazole
-
Potassium Hydroxide (KOH)
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Sodium bisulfite (NaHSO₃) solution (10% aqueous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-6-fluoro-1H-indazole (1.0 eq) in DMF.
-
Add potassium hydroxide (5.0 eq) to the solution and stir at room temperature.
-
Add iodine (3.0 eq) portion-wise to the stirring mixture. The reaction is typically exothermic. Maintain the temperature at or below room temperature.
-
Stir the reaction for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium bisulfite to quench the excess iodine.
-
Extract the aqueous mixture with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid. A yield of approximately 95% can be expected.
Protocol 1.2: Suzuki-Miyaura Cross-Coupling at the C3 Position
The C3-iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This protocol describes a typical Suzuki-Miyaura coupling to install an aryl or heteroaryl moiety, a common feature in many Type I and Type II kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Desired Aryl/Heteroaryl Boronic Acid or Ester (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the desired 3-aryl-5-bromo-6-fluoro-1H-indazole derivative.
Caption: Figure 2. General scheme for Suzuki-Miyaura coupling.
Part 2: Biological Evaluation Protocols
Once a library of compounds has been synthesized, the next critical phase is to evaluate their biological activity. This involves a tiered approach, starting with broad biochemical screens and progressing to more complex cell-based assays.
Protocol 2.1: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a generic, high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. The LanthaScreen™ Eu Kinase Binding Assay is a common platform for this purpose.
Principle: This is a competitive binding assay. A fluorescently labeled "tracer" molecule that binds to the kinase's ATP pocket is displaced by the test inhibitor. The binding of the tracer to a europium (Eu)-labeled anti-tag antibody produces a high FRET (Förster Resonance Energy Transfer) signal. Inhibition is measured as a decrease in this FRET signal.
Materials:
-
Target Kinase (recombinant)
-
Eu-labeled Anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Compounds (serial dilutions in DMSO)
-
Assay Buffer
-
384-well microplate
-
Plate reader capable of time-resolved FRET measurements
Procedure:
-
Prepare Reagents: Dilute the kinase, Eu-antibody, and tracer to their final concentrations in the assay buffer.
-
Compound Plating: Dispense serial dilutions of the test compounds into the 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (high concentration of a known inhibitor or no kinase).
-
Kinase/Antibody Addition: Add the kinase/Eu-antibody mixture to all wells.
-
Tracer Addition: Add the tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a compatible plate reader, measuring the emission at 665 nm (tracer) and 615 nm (Europium). Calculate the emission ratio (665/615).
-
Data Analysis: Convert the emission ratios to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Comparative Kinase Inhibitory Activity
The data generated from biochemical assays should be tabulated to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | R Group at C3 | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index |
| Lead-001 | Phenyl | 15 | >1000 | >66 |
| Comp-002 | 3-Pyridyl | 8 | 500 | 62.5 |
| Comp-003 | 4-Anilinyl | 2 | 150 | 75 |
| Comp-004 | Thiophenyl | 45 | >1000 | >22 |
Table 1: Representative data for a series of 3-substituted indazole analogs. The Selectivity Index is calculated as (Off-Target IC₅₀ / Target IC₅₀).
Protocol 2.2: Cellular Target Engagement Assay (Western Blot)
An IC₅₀ value from a biochemical assay confirms that a compound can inhibit an isolated enzyme. However, it is crucial to demonstrate that the compound can enter a cell and inhibit the target kinase in its native environment. This is often assessed by measuring the phosphorylation of a known downstream substrate of the target kinase.
Materials:
-
Cancer cell line known to have activated target kinase signaling.
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (one for the phosphorylated substrate, one for the total substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Culture: Plate the cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize the lysates by protein concentration, add loading buffer, and separate the proteins by SDS-PAGE.
-
Western Blot: Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and re-probe with the primary antibody for the total protein of the substrate (e.g., anti-STAT3) to confirm equal loading.
-
Analysis: Quantify the band intensities using densitometry. A dose-dependent decrease in the phosphorylated substrate, relative to the total substrate, indicates cellular target engagement.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic positioning of its halogen substituents provides medicinal chemists with multiple avenues for rapid library generation and SAR exploration through established synthetic methodologies like Suzuki and Sonogashira couplings. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating indazole-based inhibitors, from initial biochemical screening to confirmation of cellular activity. The iterative process of design, synthesis, and testing, guided by the principles of structure-based drug design, will continue to leverage privileged scaffolds like this one in the ongoing quest for more effective and selective cancer therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermolecular Sonogashira Coupling and Intramolecular 5- Exo- dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. KR102607237B1 - ì ê·í í¸ë¦¬ìì¡¸ì´ ì¹íë ì¸ë¤ì¡¸ ì ëì²´ ë° ì´ì ì©ë - Google Patents [patents.google.com]
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-6-fluoro-3-iodo-1H-indazole
<_
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with the trifunctionalized heterocyclic compound, 5-Bromo-6-fluoro-3-iodo-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs.[1][2] The ability to selectively functionalize this core at specific positions is crucial for developing new chemical entities with desired pharmacological profiles. This guide will delve into the procedural nuances, mechanistic rationale, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of Selective Functionalization
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3][4][5] Its application to complex heterocyclic systems like this compound presents a unique opportunity for selective diversification. The reactivity of the carbon-halogen bonds in Suzuki couplings generally follows the trend I > Br > Cl.[6] This inherent reactivity difference allows for a regioselective approach, where the more reactive C-I bond at the 3-position can be preferentially coupled, leaving the C-Br bond at the 5-position available for subsequent transformations. This stepwise functionalization is a powerful strategy for building molecular complexity.
The indazole nucleus is a key component in a variety of pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and anti-HIV properties.[1][2] The ability to precisely install different aryl or heteroaryl groups at the C-3 position of the indazole core through Suzuki coupling is therefore of significant interest in drug discovery programs.[7]
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.[3][4][8]
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.[8][9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][4][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Selective C-3 Arylation
This protocol details a general procedure for the selective Suzuki coupling at the C-3 position of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Arylboronic Acid | ≥98% | Commercially Available | Stability can vary; use fresh if possible.[6] |
| Pd(PPh₃)₄ | Catalyst Grade | Commercially Available | Air-sensitive; handle under inert gas.[9] |
| K₂CO₃ | Anhydrous | Commercially Available | Dry in an oven before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use.[6] |
| Water | Deionized | Laboratory Supply | Degas before use. |
| Argon or Nitrogen | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Step-by-Step Procedure
Caption: General workflow for the Suzuki coupling experiment.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.[6]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The solvent mixture is important for dissolving both the organic and inorganic reagents.[4][10] Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] The reaction is typically complete within 2-12 hours.
-
Rationale: Heating accelerates the rate of reaction. Vigorous stirring is important, especially in biphasic mixtures, to ensure efficient mixing.[12]
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-bromo-6-fluoro-1H-indazole.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the structure and purity of the final product.
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | Provides information on the proton environment, confirming the successful coupling and the regioselectivity.[13][14] |
| ¹³C NMR Spectroscopy | Shows the carbon framework of the molecule.[13] |
| ¹⁹F NMR Spectroscopy | Confirms the presence and chemical environment of the fluorine atom.[15] |
| LC-MS | Determines the molecular weight of the product and assesses its purity.[11] |
| HRMS | Provides the exact mass of the product, confirming its elemental composition.[16] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Inappropriate base or solvent[17] | - Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Use high-purity starting materials.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.[17] |
| Protodeboronation | - Presence of excess water- Harsh basic conditions[12][17] | - Use anhydrous solvents and reagents.- Switch to a milder base (e.g., KF).[18]- Consider using a more stable boronic ester (e.g., pinacol ester).[17] |
| Homocoupling of Boronic Acid | - Presence of oxygen[12] | - Ensure a strictly inert atmosphere throughout the reaction.[6] |
| Formation of Side Products | - Reaction temperature too high- Prolonged reaction time | - Optimize the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of novel indazole derivatives. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can efficiently generate a library of compounds for further investigation in drug discovery and development. The protocol and troubleshooting guide provided herein serve as a comprehensive resource to facilitate these synthetic efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. azom.com [azom.com]
- 15. mdpi.com [mdpi.com]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Safe Handling, Storage, and Use of 5-Bromo-6-fluoro-3-iodo-1H-indazole
**Abstract
This document provides a detailed guide for the safe handling, storage, and emergency management of 5-Bromo-6-fluoro-3-iodo-1H-indazole. As a multi-halogenated heterocyclic compound, this chemical is valuable in synthetic chemistry and drug discovery but requires stringent safety protocols due to its potential reactivity and biological activity.[1][2] These guidelines are intended for trained researchers, scientists, and drug development professionals. The protocols herein are synthesized from best practices for handling analogous chemical structures and are designed to ensure the highest level of laboratory safety.
Compound Identification and Physicochemical Properties
This compound is a substituted indazole, a class of compounds known for a wide range of pharmacological activities.[1] Its structure incorporates three different halogens—bromine, fluorine, and iodine—which contribute to its unique reactivity and potential as a building block in medicinal chemistry.[2] Due to the limited availability of specific experimental data for this exact molecule, its properties are often inferred from closely related structures.
Table 1: Physicochemical Properties of Halogenated Indazoles
| Property | Value (Estimated/Analogous Data) | Source |
| Molecular Formula | C₇H₃BrFIN₂ | PubChem[3] |
| Molecular Weight | 340.92 g/mol | PubChem[3] |
| Appearance | Likely an off-white to yellow or brown powder. | Inferred from similar compounds |
| Melting Point | Not available. Likely >120 °C. | Inferred from 5-Bromo-1H-indazole (123-127 °C) |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO; limited solubility in water. | General chemical principles |
| InChI Key | GAQHFHVKAGRVJE-UHFFFAOYSA-N (for 6-Bromo-7-fluoro-5-iodo-1H-indazole) | PubChem[3] |
Rationale: Understanding the basic physicochemical properties is the first step in a thorough risk assessment. The solid, powdered form suggests a primary risk of inhalation, while its likely solubility in common lab solvents dictates the choice of appropriate cleaning agents and fire extinguishing media.
Hazard Identification and Risk Assessment
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative risk assessment must be performed based on data from structurally similar, multi-halogenated aromatic and heterocyclic compounds.[4][5][6]
Anticipated Hazards: Based on analogous compounds, the following GHS classifications are anticipated:[7][8][9]
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
GHS Pictograms (Anticipated):
-
Health Hazard: May indicate respiratory sensitizer, mutagen, carcinogen, or reproductive toxicity.
-
Exclamation Mark: Indicates irritant (skin and eye), skin sensitizer, acute toxicity (harmful), narcotic effects, or respiratory tract irritant.
Risk Assessment Workflow: Before any procedure involving this compound, a mandatory risk assessment must be conducted. This workflow ensures that all hazards are identified and mitigated.
Caption: Risk assessment workflow prior to handling the compound.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and PPE is mandatory.
-
Primary Engineering Control: All handling of solid this compound and its solutions must be performed within a certified chemical fume hood.[4] The fume hood is the primary defense against inhalation of airborne particles and vapors.
-
Secondary Controls: A safety shower and eyewash station must be readily accessible and tested regularly.
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for handling neat material. Always check manufacturer's data for breakthrough times.[4] |
| Eyes/Face | Safety goggles with side-shields | Provides crucial protection against splashes and airborne particles. A face shield should be worn over goggles when handling larger quantities (>5g) or if there is a significant splash risk.[5][7] |
| Body | Flame-resistant laboratory coat | Protects skin from accidental contact and contamination. The coat should be buttoned completely. |
| Respiratory | NIOSH-approved respirator | A respirator (e.g., N95 for powders) may be required if handling outside a fume hood is unavoidable or during a large spill cleanup, based on a formal risk assessment.[4][5] |
Protocols for Safe Handling and Use
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Protocol 4.1: Receiving and Initial Inspection
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify the label matches the order.
-
Log the chemical into the laboratory inventory system.
-
Store the unopened container in the designated storage location (see Section 5).
Protocol 4.2: Weighing and Transferring Solid Compound
Rationale: This procedure is designed to prevent the generation and inhalation of dust and to avoid cross-contamination.
-
Preparation: Don all required PPE (Table 2). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat/paper, spatula, and the chemical container inside the fume hood.
-
Grounding: If transferring large quantities that could generate static electricity, ensure containers are properly grounded.
-
Transfer: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could create dust, such as dropping the material from a height.
-
Sealing: Securely close the primary container immediately after transfer.
-
Cleanup: Use a brush or a wipe lightly dampened with 70% ethanol to clean the spatula and any minor dust from the balance and work surface inside the fume hood. Dispose of cleaning materials as hazardous waste.
-
Transport: If the weighed material needs to be moved, place it in a sealed, labeled secondary container before removing it from the fume hood.
Caption: General workflow for safely handling the solid compound.
Storage and Incompatibility
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.
Storage Conditions:
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[10][11]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7]
-
Segregation: Store with other halogenated organic compounds. Do not store with strong oxidizing agents, strong bases, or reactive metals.[12][13] Use secondary containment, such as a polyethylene tray, to contain potential spills and segregate from incompatible materials within the same cabinet.[11]
Incompatible Materials to Avoid:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates) Can cause violent reactions.
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) Can promote dehalogenation or other decomposition reactions.
-
Reactive Metals: (e.g., sodium, potassium, magnesium) Risk of explosive reaction.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Protocol 6.1: Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Control: If the spill is small and you are trained to handle it, prevent its spread using absorbent pads or sand.
-
Ventilate: Ensure the area is well-ventilated, working from within the fume hood if possible.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary.[4]
-
Cleanup: Carefully sweep up the solid material, avoiding dust generation.[8][14] Place it into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent (e.g., isopropanol, acetone) followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and EHS department.
Caption: Decision workflow for responding to a chemical spill.
Protocol 6.2: Personal Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[9][15]
Protocol 6.3: Fire Response
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[16][17] A water spray can be used to cool fire-exposed containers, but avoid a direct stream on the material itself.
-
Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen halides (HBr, HF, HI) and nitrogen oxides (NOx).[15]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[15][16]
Waste Disposal
-
All waste containing this compound, including contaminated materials (gloves, wipes, weigh paper) and excess chemical, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Halogenated organic waste should typically be segregated from non-halogenated waste streams.[12]
-
Follow all institutional, local, and national regulations for chemical waste disposal.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]
- 3. 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.es [fishersci.es]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. nottingham.ac.uk [nottingham.ac.uk]
- 13. lsu.edu [lsu.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. echemi.com [echemi.com]
The Art of Precision: A-Site Selective Palladium-Catalyzed Amination of 5-Bromo-6-fluoro-3-iodo-1H-indazole
Application Note & Protocol
Introduction: The Strategic Importance of Functionalized Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The precise introduction of various functionalities onto this heterocyclic system is paramount for the fine-tuning of a drug candidate's pharmacological profile. The subject of this application note, 5-Bromo-6-fluoro-3-iodo-1H-indazole, is a trifunctionalized building block offering multiple handles for diversification. The strategic challenge, and the focus of this guide, is the selective functionalization at one of these halogenated positions. The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective palladium-catalyzed amination at the C3-iodo position of this compound.
The Underlying Chemistry: A Tale of Two Halogens
The successful execution of a selective amination on a polyhalogenated substrate hinges on the inherent differences in the reactivity of the carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[5] This reactivity trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle.[6] The C-I bond, being the longest and weakest among the halogens present in our substrate, is significantly more susceptible to oxidative addition by the palladium(0) complex compared to the more robust C-Br bond. This substantial difference in reactivity forms the basis for the chemoselective amination at the C3 position.
Visualizing the Path to Selectivity: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The key to selectivity in our case lies in the initial oxidative addition step, where the palladium catalyst preferentially interacts with the most reactive C-I bond.
Figure 1: Simplified catalytic cycle of the selective Buchwald-Hartwig amination.
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material and its subsequent selective amination.
Part 1: Synthesis of the Starting Material: this compound
The synthesis of the title compound is a two-step process starting from the commercially available 5-bromo-6-fluoro-1H-indazole.
Step 1: Synthesis of 5-Bromo-6-fluoro-1H-indazole
Step 2: Iodination of 5-Bromo-6-fluoro-1H-indazole
The C3 position of the indazole ring is susceptible to electrophilic substitution. Direct iodination provides a straightforward route to the desired this compound.
Protocol: Iodination of 5-Bromo-6-fluoro-1H-indazole
| Reagent | MW | Quantity | Equivalents |
| 5-Bromo-6-fluoro-1H-indazole | 215.02 | 1.0 g | 1.0 |
| N-Iodosuccinimide (NIS) | 224.99 | 1.14 g | 1.1 |
| Acetonitrile (MeCN) | 41.05 | 20 mL | - |
Procedure:
-
To a solution of 5-Bromo-6-fluoro-1H-indazole (1.0 g, 4.65 mmol) in acetonitrile (20 mL) in a round-bottom flask, add N-iodosuccinimide (1.14 g, 5.12 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Part 2: Palladium-Catalyzed Amination at the C3-Position
The following protocol is a general guideline for the selective amination of this compound. Optimization of the ligand, base, and reaction temperature may be necessary for different amine coupling partners. This protocol is adapted from established methods for the amination of similar iodo-heterocycles.[8]
Reaction Scheme:
Figure 2: General reaction scheme for the selective amination.
Table of Reagents and Conditions:
| Component | Suggested Reagents/Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source for Buchwald-Hartwig reactions.[8] |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | A bulky, electron-rich ligand known to promote efficient reductive elimination and prevent catalyst deactivation.[8] |
| Base | Cs₂CO₃ (Cesium Carbonate) | A moderately strong base that is often effective and well-tolerated by many functional groups.[5] |
| Solvent | 1,4-Dioxane or Toluene (anhydrous) | Common aprotic solvents for Buchwald-Hartwig aminations. |
| Amine | Primary or Secondary Amine (1.2 - 1.5 equiv.) | The nucleophile in the reaction. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion while minimizing side reactions. |
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02-0.05 equiv.), and Xantphos (0.04-0.10 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add cesium carbonate (2.0-3.0 equiv.) to the Schlenk tube.
-
Solvent and Amine Addition: Remove the Schlenk tube from the glovebox and add anhydrous 1,4-dioxane (or toluene) via syringe, followed by the amine (1.2-1.5 equiv.).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-bromo-6-fluoro-1H-indazole derivative.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental process, from starting material synthesis to the final purified product.
Figure 3: Experimental workflow from synthesis to purification.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, ligand-to-metal ratio, or reaction temperature. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
-
Side Reactions: The formation of dehalogenated byproducts can occur. Using a milder base or a lower reaction temperature may mitigate this.
-
Ligand Choice: While Xantphos is a good starting point, other bulky biarylphosphine ligands such as RuPhos, BrettPhos, or Josiphos-type ligands may provide better results depending on the specific amine substrate.[8]
-
N-Arylation: Be aware of the potential for N-arylation of the indazole, especially with primary amines. Protecting the indazole nitrogen may be necessary in some cases, although the reaction often proceeds with the free N-H.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination offers a highly effective and selective method for the functionalization of the C3-position of this compound. By leveraging the differential reactivity of the carbon-halogen bonds, researchers can achieve chemoselective C-N bond formation, providing a powerful tool for the synthesis of novel indazole derivatives for drug discovery and development. The protocols and guidelines presented herein serve as a robust starting point for the successful implementation of this important transformation.
References
- 1. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 5-Bromo-6-fluoro-3-iodo-1H-indazole for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel, high-quality chemical starting points for drug development.[1] The success of an FBDD campaign hinges on the quality of the fragment library, where molecules are designed not just to bind, but to provide clear vectors for chemical evolution.[2] This guide details the strategic application of 5-Bromo-6-fluoro-3-iodo-1H-indazole , a meticulously designed fragment, poised for efficient screening, hit validation, and subsequent structure-guided optimization. We provide the scientific rationale for its use, detailed protocols for its application in key biophysical assays, and a roadmap for its evolution from a fragment hit to a lead compound.
Introduction: The "Poised" Fragment Strategy
In contrast to high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity.[3][4] These simple, efficient binders are then optimized into potent leads through structure-guided chemistry.[5]
This compound is an exemplar of a "poised" fragment. Its design incorporates a privileged medicinal chemistry scaffold (indazole) and a strategic arrangement of three different halogens, each serving a distinct and valuable purpose in the FBDD workflow.[6] This multi-functional architecture provides researchers with a versatile tool to accelerate the discovery process.
Physicochemical Profile and Rationale for Use
The utility of this fragment begins with its adherence to the empirical guidelines for fragment design, often referred to as the "Rule of Three."[4]
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Formula | C₇H₃BrFIN₂ | - | - |
| Molecular Weight | 340.92 g/mol | < 300 Da | Slightly exceeds, but its high information content justifies inclusion. |
| cLogP | ~3.5 (Predicted) | ≤ 3 | Compliant |
| Hydrogen Bond Donors | 1 | ≤ 3 | Compliant |
| Hydrogen Bond Acceptors | 1 | ≤ 3 | Compliant |
| CAS Number | 633335-82-7 | - | - |
While its molecular weight slightly exceeds the traditional cutoff of 300 Da, the density of useful chemical information and synthetic potential justifies its inclusion in a modern fragment library.
The Strategic Value of Each Component
-
Indazole Core: The 1H-indazole scaffold is a well-established "privileged" structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, particularly kinase inhibitors.[6] Its rigid bicyclic structure presents defined vectors for substituent placement and often participates in crucial hydrogen bonding interactions with protein targets.
-
Iodine (C3 Position): The C-I bond is the most reactive site for synthetic elaboration. It is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a direct and reliable vector for fragment growing.[7] Furthermore, iodine is a strong halogen bond donor, an interaction increasingly recognized for its importance in ligand recognition.[8]
-
Bromine (C5 Position): The C-Br bond offers a secondary, less reactive site for chemical modification, enabling potential late-stage diversification or fragment merging strategies. Crucially, as a heavy atom, bromine provides a powerful signal in X-ray crystallography through anomalous scattering, which can be instrumental in unambiguously identifying the fragment's position and orientation in the protein's binding site.[8]
-
Fluorine (C6 Position): The fluorine atom serves multiple purposes. It can enhance binding affinity through local polar interactions, improve metabolic stability by blocking a potential site of oxidation, and modulate the acidity (pKa) of the indazole N-H. From a screening perspective, its most significant advantage is its utility as a probe for ¹⁹F NMR spectroscopy, a highly sensitive and robust method for primary fragment screening.[2][9]
The FBDD Experimental Workflow
The successful application of this compound requires a cascaded approach, moving from a high-throughput primary screen to rigorous orthogonal validation and structural elucidation.
Protocol 3.1: Primary Screening via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid, cost-effective method for primary screening.[10] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift (ΔTm) indicates stabilization and a potential binding event.[11]
Methodology:
-
Reagent Preparation:
-
Protein Stock: Prepare the target protein in a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) at a concentration of 2 mg/mL. The buffer should be optimized for protein stability.
-
Fragment Stock: Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Dye Stock: Prepare a 5000x stock of a suitable fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
-
Assay Plate Setup (384-well format):
-
In each well, add 10 µL of protein buffer.
-
Add 0.2 µL of the 100 mM fragment stock to the sample wells (final concentration: 2 mM fragment, 2% DMSO).
-
Add 0.2 µL of 100% DMSO to control wells.
-
Prepare a 1:250 dilution of the dye stock in protein buffer.
-
Add 10 µL of a 2x protein/2x dye mix (final concentration: 10 µM protein, 10x dye) to all wells. Final volume is 20 µL.
-
-
Instrument Protocol (Real-Time PCR Instrument):
-
Seal the plate securely.
-
Centrifuge briefly to collect the contents.
-
Set the instrument to monitor fluorescence over a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate melting curves.
-
Calculate the Tm for each well by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the thermal shift: ΔTm = Tm (fragment) - Tm (DMSO control) .
-
A ΔTm > 2 °C is typically considered a promising initial hit for follow-up.
-
Causality and Trustworthiness: This single experiment provides a rapid measure of binding-induced stabilization. However, DSF is prone to artifacts.[12] A positive ΔTm is not definitive proof of binding to the desired site. Therefore, all hits from this primary screen must be validated by an orthogonal method.
Protocol 3.2: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures binding events in real-time, providing kinetic and affinity data (Kᴅ).[13][14] It serves as an excellent orthogonal method to confirm hits from DSF.[15]
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the surface using a standard amine coupling kit (EDC/NHS).
-
Immobilize the target protein to a level of ~10,000 Response Units (RUs).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
-
-
Binding Assay:
-
Running Buffer: Use a buffer identical to the protein's storage buffer (e.g., PBS or HEPES with 0.05% Tween-20), supplemented with a final concentration of 2% DMSO to match the analyte samples.
-
Analyte Preparation: Prepare a dilution series of this compound in running buffer, typically ranging from 200 µM down to ~1.5 µM.
-
Injection: Inject each concentration over the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds). A buffer-only (blank) injection should be included for double-referencing.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data, and then subtract the blank injection data.
-
Plot the steady-state response against the fragment concentration.
-
Fit the data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (Kᴅ).
-
A confirmed hit will show a concentration-dependent binding response and a measurable Kᴅ, typically in the high micromolar to low millimolar range for a fragment.[16]
-
Protocol 3.3: Structural Characterization via X-ray Crystallography
The ultimate validation of a fragment hit is the visualization of its binding mode through a high-resolution crystal structure.[17][18] This provides the blueprint for rational, structure-based drug design.
Methodology:
-
Protein Crystallization:
-
Generate apo-crystals of the target protein using established crystallization conditions (e.g., via sitting-drop or hanging-drop vapor diffusion).
-
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving this compound to its maximum soluble concentration (e.g., 10 mM) in the crystal mother liquor.
-
Transfer an apo-crystal into a drop of the soaking solution.
-
Incubate for a period ranging from 30 minutes to 24 hours. The optimal time must be determined empirically.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryo-protectant solution (typically mother liquor supplemented with 20-30% glycerol or ethylene glycol).
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
Collect a diffraction dataset at a synchrotron source. Crucially, collect data at a wavelength that maximizes the anomalous signal from the bromine atom (e.g., near the Br K-edge of ~0.92 Å). [19]
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Calculate an anomalous difference Fourier map. Strong peaks in this map will correspond to the positions of the bromine atoms, allowing for unambiguous placement of the fragment in the electron density.
-
Build the fragment into the difference density (Fo-Fc) map and refine the protein-fragment complex structure to high resolution.
-
Fragment-to-Lead (F2L) Optimization
With a high-resolution crystal structure in hand, the fragment can be elaborated into a more potent lead compound. The C3-Iodo position is the primary growth vector due to its synthetic tractability.
Protocol 4.1: Microscale Suzuki-Miyaura Cross-Coupling
This protocol describes a representative method for elaborating the fragment hit.
Methodology:
-
Reaction Setup (in a 2 mL microwave vial):
-
To the vial, add this compound (1 equivalent, e.g., 10 mg).
-
Add the desired aryl or heteroaryl boronic acid (1.2 equivalents).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).
-
Add a base, such as K₂CO₃ (3.0 equivalents).
-
Add 1 mL of a solvent mixture, such as 1,4-dioxane/water (4:1).
-
-
Reaction:
-
Seal the vial and purge with nitrogen or argon gas for 5 minutes.
-
Heat the reaction mixture in a microwave reactor to 100-120 °C for 20-60 minutes, or heat conventionally at 80-100 °C for 4-12 hours. Monitor progress by LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired elaborated compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Safety and Handling
As with all halogenated heterocyclic compounds, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) at all times.[20][21]
-
Handling: Handle the solid compound and its solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[22][23] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Summary and Outlook
This compound represents a highly versatile and information-rich tool for fragment-based drug discovery. Its unique tri-halogenation pattern provides multiple avenues for detection, validation, and optimization. The iodine atom serves as a primary handle for rapid, structure-guided evolution, the bromine atom aids in definitive structural characterization, and the fluorine atom offers a route for ¹⁹F NMR screening and metabolic stabilization. By employing the integrated workflow and protocols described herein, research teams can leverage this poised fragment to efficiently identify and prosecute novel biological targets, accelerating the journey from initial hit to viable lead compound.
References
- 1. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing NMR-Based Drug Discovery - Mestrelab Resources [mestrelab.com]
- 10. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. journals.iucr.org [journals.iucr.org]
- 20. aksci.com [aksci.com]
- 21. aksci.com [aksci.com]
- 22. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 23. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Troubleshooting byproduct formation in indazole coupling reactions.
A Guide for Researchers, Scientists, and Drug Development Professionals
The indazole core is a cornerstone in medicinal chemistry, celebrated for its prevalence in numerous pharmaceuticals.[1][2][3] However, its synthesis via cross-coupling reactions is frequently complicated by the formation of unwanted byproducts. This guide, structured as a series of frequently asked questions, provides in-depth troubleshooting strategies to diagnose and resolve common issues encountered during indazole coupling experiments, with a primary focus on the persistent challenge of regioselectivity.
Part 1: The N1 vs. N2 Regioselectivity Challenge
The principal hurdle in the N-arylation or N-alkylation of indazoles is controlling the regioselectivity. The indazole anion is mesomeric, presenting two nucleophilic nitrogen atoms (N1 and N2).[4] This duality often leads to a mixture of N1 and N2 substituted isomers, complicating purification and reducing the yield of the desired product.[3][4][5][6][7][8][9]
Q1: My reaction is producing a mixture of N1 and N2 isomers. How can I favor the N1-substituted product?
A1: Achieving N1 selectivity typically involves steering the reaction towards the thermodynamically more stable product. The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[3][5][6][8][9] Several factors can be adjusted to exploit this preference:
-
Choice of Base and Solvent: This is the most critical parameter. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dioxane is highly effective for promoting N1 selectivity.[7][8][9] The sodium cation is believed to chelate between the N2 atom and an electron-rich group at the C3 position, sterically blocking the N2 position from the electrophile.[7][8]
-
Thermodynamic Control: Running the reaction at a sufficient temperature and for an adequate duration can allow the reaction to equilibrate, favoring the more stable N1 isomer.[3][4][10]
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring itself can be a powerful directing tool. Electron-withdrawing groups or sterically demanding groups at the C3 position tend to favor N1 substitution.[7]
Q2: I need to synthesize the N2-substituted isomer. What conditions favor N2 selectivity?
A2: Formation of the N2-substituted product, often the kinetic product, requires a different strategic approach:
-
Steric Hindrance at C7: A bulky substituent at the C7 position can sterically obstruct the N1 position, thereby directing the incoming electrophile to the more accessible N2 nitrogen.[3][4] For example, indazoles with nitro (NO₂) or carboxylate (CO₂Me) groups at C7 strongly favor N2 substitution.[9]
-
Kinetic Control: Employing conditions that prevent equilibration can favor the kinetic N2 product. This often means using milder bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) at lower temperatures.[3][4]
-
Catalytic Systems: Certain transition metal catalysts can exhibit a preference for N2 arylation. For instance, a Rh(II)-catalyzed system using quinoid carbenes has been shown to be highly selective for the N2 position.[11]
Q3: How do I definitively distinguish between the N1 and N2 isomers I've synthesized?
A3: Differentiating between N1 and N2 isomers is crucial and can be achieved reliably using NMR spectroscopy.
-
¹H NMR: The chemical shift of the proton at the C7 position (H-7) is a key indicator. In N1 isomers, H-7 is often significantly shifted downfield compared to its position in the corresponding N2 isomer due to the anisotropic effect of the adjacent pyrazole ring.[5] The N-H proton of an unsubstituted indazole ring typically appears as a broad singlet far downfield (>10 ppm) and will disappear upon a D₂O shake.[5]
-
2D NMR: For unambiguous confirmation, 2D NMR techniques are invaluable. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can reveal through-bond and through-space correlations, respectively, that definitively establish the connectivity and spatial relationship of the substituent to the indazole core.[5]
Part 2: Troubleshooting Other Common Byproducts
Beyond regioselectivity, other side reactions can diminish yield and complicate purification.
Q4: My reaction is sluggish and I'm seeing a lot of starting material and some dehalogenated arene. What's going wrong?
A4: This often points to issues with catalyst activity or reaction conditions in palladium-catalyzed couplings like the Buchwald-Hartwig amination.[12]
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or fall out of the catalytic cycle. Ensure all reagents and solvents are pure and anhydrous.
-
Ligand Choice: The choice of phosphine ligand is critical.[13] For electron-neutral or electron-rich aryl halides, bulky, electron-rich ligands like tBuXPhos or RuPhos may be necessary to promote efficient oxidative addition and reductive elimination.[13][14]
-
Base Incompatibility: The base must be strong enough to deprotonate the indazole but not so strong that it degrades the starting materials or ligand. Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with sensitive functional groups like esters.[13] Weaker bases like K₃PO₄ or Cs₂CO₃ offer milder alternatives.[1]
-
Beta-Hydride Elimination: This is a common side reaction that leads to the formation of a hydrodehalogenated arene byproduct.[12] Using a ligand that promotes faster reductive elimination can often suppress this pathway.
Q5: In my copper-catalyzed (Ullmann) coupling, I'm forming significant amounts of homocoupled biaryl byproduct. How can I prevent this?
A5: Ullmann reactions, while powerful, are notorious for requiring harsh conditions and can lead to homocoupling of the aryl halide.[15][16]
-
Ligand Assistance: Modern Ullmann protocols often employ ligands, such as 1,10-phenanthroline or N,N'-dimethylethanolamine (DMEA), to accelerate the desired C-N coupling and suppress the competing C-C homocoupling.[17][18] These ligands stabilize the copper catalyst and facilitate the catalytic cycle.
-
Temperature Control: While traditional Ullmann reactions required very high temperatures (>200°C), ligand-assisted protocols can often be run at lower temperatures (e.g., 100-140°C).[15][17] Careful temperature optimization can find a window where C-N coupling is efficient but C-C coupling is minimized.
-
Solvent Choice: The choice of solvent can be critical for both reactivity and selectivity.[1][2] In some cases, non-polar solvents like chlorobenzene have been shown to suppress side reactions.[1]
Part 3: Protocols and Visualization
Workflow for Troubleshooting N1/N2 Selectivity
This decision tree provides a logical path for optimizing the regioselectivity of your indazole coupling reaction.
References
- 1. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 17. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 18. Ullmann coupling-An overview - operachem [operachem.com]
Common impurities in 5-Bromo-6-fluoro-3-iodo-1H-indazole and how to remove them
Technical Support Center: 5-Bromo-6-fluoro-3-iodo-1H-indazole
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to identify, troubleshoot, and resolve purity-related challenges with this critical building block. The complex, poly-halogenated nature of this indazole derivative makes it highly valuable in synthetic chemistry but also susceptible to specific impurities that can impact downstream applications. This guide provides field-proven insights and validated protocols to ensure the highest material quality for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound?
Impurities typically originate from the synthetic route used. While the exact impurities depend on the specific pathway, they can be broadly categorized:
-
Starting Materials & Intermediates: Incomplete reactions can leave residual precursors. A common precursor is 5-Bromo-6-fluoro-1H-indazole, which may be present if the iodination step at the C3 position is not driven to completion.[1]
-
Byproducts from Side Reactions:
-
Regioisomers: Depending on the synthetic conditions, isomers such as 7-bromo or other positional variations of the halogen atoms might form.[2]
-
Di-halogenated or Poly-halogenated Species: Over-reaction with the halogenating agent can lead to the introduction of additional halogen atoms.[2][3]
-
De-iodinated Species: The C-I bond can be labile under certain conditions (e.g., reductive environments or presence of certain metals), leading to the formation of 5-Bromo-6-fluoro-1H-indazole.
-
-
Residual Reagents and Solvents: Trace amounts of reagents (like N-Iodosuccinimide (NIS), iodine, or bases) and solvents from the reaction or purification steps are common.[3]
-
Degradation Products: The compound may degrade over time, particularly if exposed to light or not stored under inert conditions.[3]
Q2: I see an unexpected peak in the HPLC chromatogram of my sample. How can I identify it?
Identifying an unknown impurity requires a systematic approach. The following workflow is recommended for structural elucidation.
-
Review the Synthesis: Analyze the complete synthetic route to hypothesize potential side products, isomers, and unreacted intermediates.[3] This provides a list of theoretical masses to look for.
-
Mass Spectrometry (LC-MS): This is the most direct first step. The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight, a critical piece of the puzzle.[3]
-
High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS can provide the elemental composition of the impurity, allowing you to distinguish between isomers and other byproducts with the same nominal mass.[3]
-
Isolation and NMR Spectroscopy: If the impurity is present in sufficient quantity, isolate it using preparative HPLC or careful column chromatography. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is the most powerful tool for unambiguous structure determination.[3]
References
Stability issues and degradation of 5-Bromo-6-fluoro-3-iodo-1H-indazole
Technical Support Center: 5-Bromo-6-fluoro-3-iodo-1H-indazole
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring three different halogens at strategic positions, makes it an exceptionally versatile synthon for constructing complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions.[1] The indazole scaffold itself is a privileged structure found in numerous compounds with a wide array of biological activities.[2]
However, the very features that make this compound synthetically valuable—specifically the labile C-I bond and the electron-deficient aromatic system—also render it susceptible to specific stability issues. This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource, including frequently asked questions (FAQs) and in-depth troubleshooting protocols, to ensure the successful storage, handling, and application of this compound in their experiments.
Frequently Asked Questions (FAQs)
Section 1: General Handling and Storage
Q1: What are the ideal storage conditions for solid this compound?
A1: Proper storage is critical to maintain the integrity of the compound. The primary concerns are exposure to light, heat, and moisture.
-
Optimal Storage: Store at 2-8°C in an amber glass vial under an inert atmosphere (argon or nitrogen). The container should be tightly sealed to prevent moisture ingress.
-
Acceptable Short-Term Storage: Room temperature storage is acceptable for short periods if the compound is protected from direct light and stored in a desiccator.
-
Causality: The C-I bond is the weakest of the carbon-halogen bonds in the molecule and is susceptible to both photolytic and thermal cleavage.[3] Light can induce homolytic cleavage to form radical species, while elevated temperatures can accelerate degradation, especially in the presence of trace impurities.
Q2: I've received the compound as a solid. What is the recommended procedure for preparing a stock solution?
A2: We recommend preparing stock solutions fresh whenever possible. If a stock solution must be stored, it should be done with care.
-
Solvent Selection: The compound is generally soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] For reactions, anhydrous solvents are essential.
-
Procedure: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount quickly and dissolve in the appropriate anhydrous solvent.
-
Stock Solution Storage: Store stock solutions in DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping the vials in aluminum foil. Do not store stock solutions for longer than 1-2 weeks without re-analyzing purity.
Section 2: Stability and Degradation
Q3: What are the most likely degradation pathways for this compound?
A3: The primary points of instability are the C-I bond at the C3 position and the N-H proton of the indazole ring.
-
De-iodination: This is the most common degradation pathway. The C3-iodo group can be lost via reduction, nucleophilic attack, or photolysis, resulting in the formation of 5-Bromo-6-fluoro-1H-indazole. This is particularly problematic in coupling reactions where reducing agents or certain bases are present.
-
Hydrolysis/Solvolysis: While generally stable, prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, can potentially lead to decomposition of the indazole ring system.
-
Photodegradation: As with many iodo-aromatic compounds, exposure to UV light can cause cleavage of the C-I bond.[3]
Q4: My reaction yield is lower than expected when using this compound in a Suzuki or Sonogashira coupling. What could be the cause?
A4: Low yields in cross-coupling reactions are often linked to the degradation of the starting material or competing side reactions.
-
Cause 1: De-iodination of Starting Material: The primary cause is often the premature loss of the iodine atom, which is the reactive site for the coupling. This can happen if the compound has degraded during storage or if the reaction conditions are too harsh.
-
Cause 2: Competing N-Arylation: The indazole N-H is acidic and can be deprotonated by strong bases. This can lead to competing N-arylation/alkylation reactions, consuming your coupling partner or catalyst. Protection of the N1 position with a suitable protecting group (e.g., SEM, Boc) may be necessary for certain applications.[1]
-
Troubleshooting: Always verify the purity of the this compound by HPLC or NMR before starting your reaction. Consider running a control reaction with a freshly opened batch of the compound. Ensure your reaction setup is fully inert and uses high-purity, degassed solvents.
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow for diagnosing the problem.
Issue 1: Appearance of a New, Less Polar Spot on TLC/Peak in HPLC
-
Symptom: A new spot is observed on a Thin Layer Chromatography (TLC) plate (typically running at a higher Rf), or a new peak with a shorter retention time appears in the High-Performance Liquid Chromatography (HPLC) chromatogram after storing the compound or its solution.
-
Likely Cause: De-iodination. The resulting compound, 5-Bromo-6-fluoro-1H-indazole, is less polar and will elute faster on a normal-phase column or have a shorter retention time on a reverse-phase column.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for identifying unknown impurities.
Issue 2: Inconsistent NMR Spectra
-
Symptom: The ¹H NMR spectrum shows broad peaks for the N-H proton, or the peak integration is inconsistent between batches. You may also observe small, unidentified aromatic signals.
-
Likely Causes:
-
Tautomerism & Aggregation: The indazole N-H can exhibit tautomerism and undergo proton exchange, leading to peak broadening. Concentration effects can also cause shifts.
-
Presence of Impurities: The presence of the de-iodinated species or other impurities will introduce extra signals.
-
Residual Solvents: Solvents from purification (e.g., ethyl acetate, hexanes) may be present.
-
-
Solutions:
-
For the broad N-H peak, a D₂O exchange experiment can be performed to confirm its identity.
-
Always run NMR in the same deuterated solvent and at a similar concentration for batch-to-batch comparison.
-
Compare the spectrum to a reference and check for signals corresponding to the de-iodinated analog (5-Bromo-6-fluoro-1H-indazole).
-
Potential Degradation Pathways & Key Data
The primary degradation product to monitor is the de-iodinated analog. Understanding its properties is key to identification.
Caption: Primary degradation pathway via de-iodination.
Table 1: Physicochemical Properties for Identification
| Property | This compound | 5-Bromo-6-fluoro-1H-indazole (Degradant)[5] |
| Molecular Formula | C₇H₃BrFIN₂ | C₇H₄BrFN₂ |
| Molecular Weight | 340.92 g/mol [6] | 215.02 g/mol [5] |
| Monoisotopic Mass | 339.8498 Da | 213.9542 Da |
| Polarity | Higher | Lower |
| Expected Mass Spec Δ | - | ~ -125.8956 Da |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework to assess the stability of the compound under stressed conditions, which is crucial for understanding its liabilities. The methodology is adapted from standard guidelines for stability testing.[4]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
For each condition, use 1 mL of the stock solution. Run a control sample stored at 4°C in the dark.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal (Solid): Place 5 mg of solid compound in an oven at 80°C for 48 hours. Dissolve in diluent for analysis.
-
Photolytic: Expose a solution (in a quartz cuvette) to a calibrated light source according to ICH Q1B guidelines.
3. Analysis:
-
After the incubation period, neutralize the acid and base samples.
-
Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by HPLC-UV (Protocol 2) and LC-MS to identify and quantify the parent compound and any degradation products.
Protocol 2: HPLC Method for Purity Assessment
This reverse-phase HPLC method is designed for the routine quality control and purity analysis of the compound.[7]
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % A % B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.[7]
References
- 1. soc.chim.it [soc.chim.it]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-6-fluoro-3-iodo-1H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-6-fluoro-3-iodo-1H-indazole. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding a critical challenge in the synthetic application of this versatile building block: catalyst poisoning. Our focus will be on palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.
The unique trifunctionalized nature of this compound offers a powerful platform for sequential, regioselective diversification.[1][2] However, the very features that make it so valuable—the indazole core and the iodo-substituent—also present inherent risks to the stability and activity of your catalyst. This guide will equip you with the foundational knowledge and actionable protocols to anticipate, diagnose, and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or has completely stalled. What are the likely causes related to the substrate itself?
A1: When a reaction with this substrate fails, two primary intrinsic sources of catalyst poisoning should be suspected: coordination by the indazole nitrogen atoms and inhibition by the iodide byproduct.
-
Indazole Coordination: The lone pairs of electrons on the nitrogen atoms of the indazole ring can coordinate strongly to the palladium center.[3] This coordination can either stabilize the catalyst in an off-cycle state or completely inhibit its ability to participate in the catalytic cycle, effectively poisoning it.[4] This is a common issue with nitrogen-containing heterocycles.
-
Iodide Inhibition: The C-I bond is the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions.[3] Consequently, iodide ions (I⁻) are released into the reaction mixture as a byproduct. These iodide ions can act as potent catalyst poisons, particularly in C-N and some C-C coupling reactions.[5][6] They can form stable, catalytically inactive palladium-iodide bridged dimers.[6]
Q2: Which halogen is expected to react first, and how does this influence potential poisoning issues?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl.[3] Therefore, you should expect highly selective reactivity at the C-3 iodo position. This high reactivity is advantageous for regioselective synthesis but also means that iodide ions are generated early and throughout the reaction, posing a continuous threat of catalyst inhibition.[5]
Q3: Is N-H protection of the indazole necessary?
A3: While not always mandatory, N-protection of the indazole is highly recommended, especially for Sonogashira and Heck couplings.[7] The acidic N-H proton can interfere with basic reagents and the unprotected nitrogen can contribute to catalyst deactivation. Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can mitigate these issues, leading to cleaner reactions and higher yields.[7]
Q4: I'm observing the formation of homocoupling byproducts. Is this related to catalyst poisoning?
A4: Yes, the formation of homocoupling byproducts (e.g., dimerization of your boronic acid in a Suzuki coupling) can be an indirect indicator of catalyst deactivation. When the desired cross-coupling pathway is slowed or halted due to catalyst poisoning, competing side reactions like homocoupling can become more prevalent.
Troubleshooting Guides
Issue 1: Low to No Conversion in a Suzuki-Miyaura Coupling
Your Suzuki-Miyaura reaction coupling a boronic acid at the C-3 position of this compound is showing minimal conversion of the starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Challenges in the scale-up of 5-Bromo-6-fluoro-3-iodo-1H-indazole production
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 5-Bromo-6-fluoro-3-iodo-1H-indazole. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure reproducible, high-yield production.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries regarding the synthesis, handling, and properties of this compound.
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most direct and widely adopted method is the regioselective C-3 iodination of the precursor, 5-Bromo-6-fluoro-1H-indazole.[1] This reaction is typically achieved by deprotonating the indazole N-H proton with a suitable base, followed by quenching the resulting indazolide anion with molecular iodine (I₂). This electrophilic substitution at the C-3 position is a well-established transformation for the indazole scaffold.[2]
Q2: What are the primary safety considerations when handling this compound and its precursors?
A2: As with most polyhalogenated aromatic compounds, caution is advised.
-
Toxicity: The toxicological properties have not been extensively characterized.[3] Assume the compound is toxic upon inhalation, ingestion, and skin contact.
-
Personal Protective Equipment (PPE): Always use standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Operations with dry powders should be conducted in a fume hood or a ventilated enclosure to prevent inhalation.
-
Reagents: The iodination reaction often uses iodine, which is corrosive and has a high vapor pressure, and bases like potassium hydroxide, which are caustic. Handle these reagents with appropriate care.
Q3: How stable is this compound, and what are the recommended storage conditions?
A3: The compound is generally stable under standard laboratory conditions.[3] However, iodo-substituted heterocycles can exhibit sensitivity to light and elevated temperatures.
-
Thermal Stability: While five-membered heterocyclic iodine compounds possess considerable thermal stability, prolonged exposure to high heat during processing or storage should be avoided to prevent potential degradation.[4][5]
-
Photostability: Iodo-aromatic compounds can be susceptible to photodecomposition, often involving cleavage of the C-I bond.[6] It is best practice to store the material in amber vials or light-proof containers.
-
Recommended Storage: Store the compound in a cool, dry, dark place, preferably at 2-8°C for long-term stability.[7]
Q4: Why is the C-3 position of the indazole ring preferentially iodinated?
A4: The regioselectivity of this reaction is governed by the electronic properties of the indazole ring system. The N-H proton is the most acidic site, and its removal with a base generates an anionic intermediate. In this anion, the C-3 position is the most nucleophilic carbon and is thus the most reactive site for electrophilic attack by iodine. This makes the C-3 halogenation a highly efficient and predictable reaction.[2]
Part 2: Synthesis and Scale-Up Troubleshooting Guide
This section provides solutions to specific problems encountered during the synthesis and purification of this compound.
| Problem / Question | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Q5: My iodination reaction is sluggish or incomplete, resulting in low yield. What should I investigate? | 1. Insufficient Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the indazole N-H proton, leading to unreacted starting material. 2. Low Reagent Solubility: The indazole precursor or the base may have poor solubility in the chosen solvent at the reaction temperature, limiting reaction kinetics. | Solution: 1. Optimize Base: Ensure at least 2.0 equivalents of a suitable base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are used. KOH is generally more effective due to its higher basicity.[8] The base neutralizes the HI byproduct, driving the reaction to completion. 2. Solvent Choice: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF), which is effective at dissolving both the indazole substrate and the reagents, facilitating the reaction.[2] Gentle heating (e.g., to room temperature or slightly above) can also improve solubility and reaction rate. |
| Q6: I am observing significant amounts of impurities, possibly di-iodinated species. How can I improve selectivity? | Over-iodination or Side Reactions: Using an excessive amount of iodine or running the reaction for too long can lead to further halogenation at other positions on the benzene ring, although C-3 is strongly preferred. | Solution: Control Stoichiometry: Use a slight excess, but not a large excess, of iodine (I₂), typically around 1.5 equivalents.[8] Add the iodine solution dropwise to the reaction mixture to maintain a low instantaneous concentration, which helps to suppress side reactions. Monitor the reaction closely by TLC or LC-MS and quench it promptly upon consumption of the starting material. |
| Q7: During scale-up, I'm experiencing poor reproducibility and batch-to-batch variation. What factors are critical? | 1. Inefficient Heat Transfer: The iodination reaction can be exothermic. In larger reactors, inefficient heat dissipation can lead to temperature spikes, causing side reactions and degradation. 2. Mass Transfer Limitations: Poor mixing can result in localized "hot spots" of high reagent concentration, leading to impurity formation and inconsistent reaction progress. | Solution: 1. Controlled Addition & Cooling: On a larger scale, add the iodine solution portion-wise or via a syringe pump to control the reaction rate and exotherm. Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket) to maintain the target temperature. 2. Effective Agitation: Use an appropriate overhead stirrer and baffle system designed for the reactor geometry to ensure homogeneous mixing of the slurry or solution. This prevents localized concentration gradients and improves thermal control. |
| Q8: The product "oils out" during crystallization instead of forming a solid. How can I resolve this? | 1. High Impurity Level: The presence of significant impurities can depress the melting point and inhibit crystal lattice formation. 2. Supersaturation is too high or cooling is too rapid: The solution is too far below the saturation point, favoring amorphous oil formation over ordered crystal growth. | Solution: 1. Pre-Purification: If the crude material is highly impure, consider a preliminary purification step like a silica gel plug filtration to remove major impurities before crystallization. 2. Optimize Crystallization: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the supersaturation level, and then allow it to cool much more slowly. Seeding the solution with a few crystals of pure product can provide nucleation sites and promote proper crystal growth.[9] |
Part 3: Key Experimental Protocols
Protocol 1: C-3 Iodination of 5-Bromo-6-fluoro-1H-indazole
This protocol is adapted from established procedures for the C-3 iodination of indazoles.[2][8]
Materials:
-
5-Bromo-6-fluoro-1H-indazole (1.0 equiv)
-
Potassium Hydroxide (KOH) (2.0 equiv)
-
Iodine (I₂) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, 10%)
-
Water (deionized)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-6-fluoro-1H-indazole (1.0 equiv) and DMF (approx. 10 mL per gram of starting material).
-
Add powdered potassium hydroxide (2.0 equiv) to the solution and stir the mixture at room temperature for 30 minutes. The mixture may become a thick slurry.
-
In a separate flask, dissolve iodine (1.5 equiv) in a minimal amount of DMF.
-
Add the iodine solution dropwise to the reaction mixture over 20-30 minutes. Maintain the temperature at room temperature using a water bath if necessary.
-
Stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a beaker containing an aqueous solution of 10% sodium thiosulfate to quench the excess iodine. The color of the solution should change from dark brown to a lighter color.
-
Add water to precipitate the crude product. Stir the resulting slurry for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water.
-
Dry the crude product under vacuum to yield this compound. The material can be further purified by recrystallization.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for purifying the final product.[9]
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring, until the solid is just completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Part 4: Data Summary Tables
Table 1: Typical Iodination Reaction Parameters
| Parameter | Condition | Rationale |
| Substrate | 5-Bromo-6-fluoro-1H-indazole | Precursor molecule |
| Reagent | Iodine (I₂) | Electrophilic iodine source |
| Base | Potassium Hydroxide (KOH) | Deprotonates indazole N-H and neutralizes HI byproduct |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent, good for solubility |
| Temperature | Room Temperature | Provides a balance between reaction rate and stability |
| Equivalents (I₂) | ~1.5 equiv | Ensures complete reaction while minimizing side products[8] |
| Equivalents (Base) | ~2.0 equiv | Drives reaction to completion[8] |
Part 5: Visual Diagrams
Synthetic Pathway
Caption: Synthetic route for this compound.
Purification Troubleshooting Workflow
Caption: Troubleshooting flowchart for product purification.
Part 6: References
-
EvitaChem. (n.d.). 4-Bromo-6-fluoro-5-iodo-1H-indazole. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Synthesis routes of 5-bromo-1H-indazole. Retrieved from --INVALID-LINK--
-
Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from --INVALID-LINK--
-
PubMed. (1991). The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
My Skin Recipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization. Retrieved from --INVALID-LINK--
-
Experts@Minnesota. (2015). Iodine Heterocycles. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. Retrieved from --INVALID-LINK--
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2022). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Retrieved from --INVALID-LINK--
References
- 1. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Polar Derivatives of 5-Bromo-6-fluoro-3-iodo-1H-indazole
Welcome to the dedicated technical support guide for navigating the complexities of purifying polar derivatives of 5-Bromo-6-fluoro-3-iodo-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable, yet often troublesome, compounds. The inherent properties of the halogenated indazole core, combined with the introduction of polar functional groups, demand a nuanced and strategic approach to purification.
This guide moves beyond generic protocols, offering a framework for logical decision-making and in-depth troubleshooting based on the specific physicochemical properties of your target molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and challenges faced during the purification of polar indazole derivatives.
Q1: Why are my polar indazole derivatives so difficult to purify by standard flash chromatography?
The difficulty arises from the dual nature of these molecules. The indazole core is a weakly basic heterocyclic system, while the "polar derivative" implies the presence of functional groups like amines, carboxylic acids, or alcohols. This combination can lead to:
-
Strong Interactions with Silica: The basic nitrogen atoms of the indazole ring can interact strongly with the acidic silanol groups on the surface of silica gel. This often results in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the column.[1]
-
Poor Retention in Reversed-Phase: Highly polar derivatives may have limited hydrophobic character, causing them to elute very quickly (often with the solvent front) in standard reversed-phase (C18) chromatography, preventing effective separation from other polar impurities.[2][3]
Q2: I see severe peak tailing for my basic indazole derivative on a silica gel column. What is the cause and how can I fix it?
Peak tailing for basic compounds on silica is a classic problem caused by strong, non-ideal interactions between the basic analyte and acidic silanol groups on the silica surface.[1][4] To mitigate this:
-
Mobile Phase Modifiers: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica. A common choice is 0.1-1% triethylamine (TEA) or ammonium hydroxide.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like aminopropyl silica.[5]
Q3: My highly polar, acidic indazole derivative isn't retained on my C18 column. What are my options?
This is a common issue for compounds that are highly water-soluble. You have several effective alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. In HILIC, water acts as the strong solvent, making it ideal for retaining and separating very polar compounds.[2][3][6][7]
-
Ion-Exchange Chromatography (IEX): If your derivative is acidic (e.g., contains a carboxylic acid), you can use an anion-exchange column. This method separates molecules based on their charge and can be highly effective for isolating ionizable compounds.[8][9][10][11]
-
Reversed-Phase with Ion-Pairing Agents: Adding an ion-pairing agent (e.g., tetrabutylammonium salts for acids) to the mobile phase can increase the retention of your charged analyte on a C18 column by forming a neutral, more hydrophobic complex. However, these agents can be difficult to remove from the column and may not be suitable for mass spectrometry detection.
Q4: When should I consider crystallization over chromatography?
Crystallization is a powerful and often scalable purification technique for solid compounds.[12] Consider it when:
-
Your compound is a solid and you can find a suitable solvent system.
-
You need to remove impurities with different solubility profiles.
-
You are working on a larger scale where chromatography may be less economical.
-
The crude product is of reasonable purity (generally >80-90%) to facilitate crystal formation.[13]
A successful crystallization requires finding a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[12][14]
Part 2: Strategic Purification Workflow
The choice of purification strategy should be guided by the nature of the polar functional group on your this compound derivative. The following workflow provides a decision-making framework.
Caption: Decision tree for selecting a primary purification strategy.
Part 3: Detailed Purification Protocols & Troubleshooting
This section provides detailed starting points for various purification techniques and troubleshooting advice for common problems.
Normal-Phase Chromatography (NPC) for Basic Derivatives
NPC is often the first choice for moderately polar, organic-soluble compounds. For basic indazoles, managing the interaction with silica is key.
Protocol: Flash Chromatography of a Basic Indazole Derivative
-
Stationary Phase: Standard flash-grade silica gel.
-
Mobile Phase Selection (TLC Analysis):
-
Start with a relatively non-polar system (e.g., 20% Ethyl Acetate in Hexanes) and a more polar system (e.g., 5% Methanol in Dichloromethane).[15]
-
Spot your crude material on a silica TLC plate and develop in these systems.
-
If streaking is observed: Prepare the same solvent systems but add 0.5% triethylamine (TEA) or ammonium hydroxide.
-
Aim for a target Rf of 0.2-0.3 for your desired compound in the chosen solvent system.[16]
-
-
Column Packing and Equilibration:
-
Dry pack or slurry pack the column with silica gel in the initial, weaker mobile phase.
-
Equilibrate the column with at least 3-5 column volumes of the starting mobile phase (containing the basic modifier).
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane).
-
Alternatively, for poorly soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution:
-
Run the column using a gradient from your initial mobile phase to a higher concentration of the more polar solvent (e.g., 0-10% Methanol in Dichloromethane, both containing 0.5% TEA).
-
Troubleshooting Guide: Normal-Phase Chromatography
| Problem | Potential Cause | Solution |
| Severe Peak Tailing | Strong interaction of basic indazole with acidic silanols.[1] | Increase concentration of basic modifier (TEA, NH4OH) up to 2%. Switch to an amine-functionalized silica column to eliminate the need for a modifier.[5] |
| Compound Won't Elute | Compound is too polar for the chosen solvent system. | Increase the polarity of the mobile phase (e.g., higher percentage of methanol). Ensure a basic modifier is present. |
| Poor Resolution | Similar polarity of compound and impurities. | Run a shallower gradient. Try a different solvent system (e.g., switch from EtOAc/Hexanes to MeOH/DCM). |
| Irreversible Adsorption | Very strong binding to silica. | This may indicate that NPC is not suitable. Consider HILIC or Reversed-Phase. |
Reversed-Phase Chromatography (RPC)
RPC is highly versatile, especially for compounds with some water solubility. The key is to control the ionization state of your molecule.
Protocol: HPLC Purification of an Acidic Indazole Derivative
-
Stationary Phase: C18-bonded silica (ensure it is end-capped).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile or Methanol + 0.1% Formic Acid or TFA.
-
Rationale: The acidic modifier suppresses the deprotonation of your carboxylic acid, making it neutral and more retentive on the C18 phase.[17]
-
-
Method Development (Analytical Scale):
-
Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time.
-
Optimize the gradient around the elution point of your compound to improve resolution.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, ideally the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Avoid dissolving in strong organic solvents like pure DMSO or DMF if possible, as this can lead to poor peak shape.
-
-
Scale-up to Preparative HPLC:
-
Use a column with the same stationary phase but a larger diameter.
-
Adjust the flow rate and injection volume according to the column size.
-
Troubleshooting Guide: Reversed-Phase Chromatography
| Problem | Potential Cause | Solution |
| Compound Elutes in Void Volume | Compound is too polar and has insufficient hydrophobic interaction. | Switch to HILIC. Use a more polar reversed-phase column (e.g., Polar-Embedded or AQ-type C18). |
| Peak Tailing (Basic Derivatives) | Secondary interactions with residual silanols. | Use a high-purity, end-capped column. Operate at a low pH (2-3) to protonate the basic indazole and the silanols. Alternatively, use a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate) with a pH-stable column to deprotonate the silanols.[4][18] |
| Split Peaks | Sample solvent is too strong. Column void or blockage. | Dissolve the sample in the mobile phase. If the problem persists, reverse and flush the column, or replace it if a void has formed. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the go-to method when your compound is too polar for RPC.
Protocol: HILIC Purification of a Highly Polar Neutral/Acidic Indazole Derivative
-
Stationary Phase: Silica, Amide, or Diol-bonded phase column.
-
Mobile Phase:
-
Solvent A: Acetonitrile (or other suitable organic solvent).
-
Solvent B: Water with a buffer (e.g., 10 mM Ammonium Acetate or Ammonium Formate, pH adjusted).
-
Rationale: HILIC operates with a high organic mobile phase. Water is the strong, eluting solvent.[2] The buffer is crucial for consistent retention times and good peak shape.
-
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% A).
-
Run a gradient by increasing the percentage of the aqueous solvent (B). For example, 5% to 40% B over 20 minutes.
-
-
Sample Preparation:
-
Crucial Step: Dissolve the sample in the initial mobile phase (high organic content). Dissolving in a high water content solvent will lead to very poor peak shapes.
-
Troubleshooting Guide: HILIC
| Problem | Potential Cause | Solution |
| No Retention | Sample is not polar enough for HILIC. | The compound may be better suited for Reversed-Phase Chromatography. |
| Irreproducible Retention Times | Column has not reached equilibrium. Mobile phase composition is unstable. | HILIC columns require longer equilibration times than RPC (20-30 column volumes is not uncommon). Ensure the mobile phase is well-mixed and degassed. |
| Poor Peak Shape | Incorrect sample solvent. Insufficient buffering. | Dissolve the sample in a high concentration of acetonitrile. Optimize the buffer concentration and pH. |
Purification by Crystallization
Crystallization can be a highly effective and economical purification method for solid compounds.
Protocol: Screening for a Crystallization Solvent
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes).[14][19] The principle of "like dissolves like" is a good starting point.[20]
-
Small-Scale Solubility Test:
-
Place a small amount of your crude solid (10-20 mg) in a test tube.
-
Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is too good for single-solvent crystallization.
-
If it is insoluble at room temperature, heat the mixture to boiling. If it dissolves when hot, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. If crystals form, you have found a good candidate solvent.
-
-
Mixed-Solvent System: If no single solvent is ideal, try a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gently heat to redissolve, then allow to cool slowly.[12]
-
Recrystallization:
-
Dissolve the crude compound in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the filtrate to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals thoroughly.
-
Part 4: Data Summary Tables
Table 1: Physicochemical Properties of the Indazole Core
| Property | Value | Significance for Purification |
| pKa1 (Indazolium/Indazole) | ~1.0-1.3[21][22] | In acidic conditions (pH < 1), the indazole ring will be protonated and positively charged. |
| pKa2 (Indazole/Indazolate) | ~13.8[21][22] | In highly basic conditions (pH > 13.8), the N-H proton can be removed, forming an anion. |
| Nature | Amphoteric[21] | Can act as both a weak acid and a weak base, influencing its interaction with different stationary phases and its solubility in aqueous solutions at different pH values. |
Table 2: Recommended Starting Chromatography Techniques by Derivative Type
| Derivative Type | Primary Challenge | Recommended Primary Technique | Alternative Techniques |
| Basic (e.g., -NH2) | Strong interaction with silica | Normal-Phase (Amine Column or Silica + TEA) | HILIC, Reversed-Phase (high pH) |
| Acidic (e.g., -COOH) | Poor retention in RPC | HILIC, Anion-Exchange Chromatography | Reversed-Phase (low pH) |
| Neutral Polar (e.g., -OH) | Poor retention in RPC | HILIC | Reversed-Phase (AQ-type column), Normal-Phase |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. biotage.com [biotage.com]
- 4. chromtech.com [chromtech.com]
- 5. biotage.com [biotage.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. iajps.com [iajps.com]
- 10. welch-us.com [welch-us.com]
- 11. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. quora.com [quora.com]
- 21. Indazole - Wikipedia [en.wikipedia.org]
- 22. caribjscitech.com [caribjscitech.com]
Technical Support Center: Navigating the C3-Functionalization of Indazoles
Welcome to the technical support center for synthetic chemists. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the synthetic challenges associated with the C3 position of the indazole ring. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate your experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of the indazole ring so unreactive compared to other positions?
The low reactivity of the C3 position in 1H-indazoles is a well-documented challenge for synthetic chemists.[1][2][3] This inertness stems from the electronic properties of the indazole ring system. The C3 carbon is part of a π-electron rich bicyclic aromatic system, which makes it less susceptible to nucleophilic attack. Furthermore, direct C-H activation at this position is often difficult due to the lack of inherent acidity of the C3-H bond and the propensity for reactions to occur at the more nucleophilic N1 or N2 positions.[4][5]
Q2: What are the primary strategies to activate the C3 position for functionalization?
There are several effective strategies to overcome the low reactivity at the C3 position:
-
Transition-Metal-Catalyzed C-H Activation: This is one of the most powerful and widely used methods. Catalysts based on palladium, rhodium, and copper can facilitate the direct coupling of various partners (e.g., aryl halides, alkenes, alkynes) at the C3 position.[1][6][7]
-
Directed Metalation: By installing a directing group on the N1 or N2 nitrogen of the indazole, it is possible to direct a metalating agent (like an organolithium reagent) to the C3 position. Subsequent reaction with an electrophile introduces the desired functionality.[8]
-
Halogenation and Cross-Coupling: The C3 position can be halogenated (e.g., iodinated or brominated), and the resulting 3-haloindazole can then participate in standard cross-coupling reactions like Suzuki, Negishi, or Stille couplings.[3][9]
-
Umpolung Strategy: This approach reverses the normal reactivity of the indazole. By converting the indazole into an electrophilic species, such as an N-(benzoyloxy)indazole, the C3 position becomes susceptible to attack by nucleophiles.[4][5]
-
Radical Reactions: Radical-mediated reactions offer a pathway for the introduction of alkyl, acyl, and other groups at the C3 position, often under mild conditions.[9][10][11]
Q3: When should I choose a directing group strategy versus a direct C-H activation approach?
The choice between a directing group strategy and a direct C-H activation approach depends on several factors, including the desired final product, the availability of starting materials, and the functional group tolerance of the reaction.
-
Directing Group Strategy: This method is often highly regioselective and can be very effective for introducing a wide range of electrophiles. However, it requires additional steps for the introduction and potential removal of the directing group, which can add to the overall synthesis length. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example that can direct C3-lithiation.[8]
-
Direct C-H Activation: This approach is more atom-economical as it avoids the use of protecting or directing groups. It is particularly well-suited for late-stage functionalization of complex molecules. However, achieving high regioselectivity can sometimes be challenging, and optimization of the catalyst, ligand, and reaction conditions is often necessary.[10][11]
Troubleshooting Guide
Issue 1: My palladium-catalyzed C3-arylation of 1H-indazole is giving low to no yield.
Low yields in palladium-catalyzed C3-arylations are a common issue. Here’s a systematic approach to troubleshooting the problem:
1. Re-evaluate Your Catalyst System:
-
Catalyst and Ligand Choice: The combination of the palladium source and the ligand is crucial. For C3-arylation of 1H-indazoles, a bidentate ligand like 1,10-phenanthroline (Phen) used with a palladium(II) source such as Pd(OAc)₂ has been shown to be effective.[1][7] If you are using a monodentate phosphine ligand, consider switching to a bidentate nitrogen-based ligand.
-
Catalyst Loading: While lower catalyst loading is always desirable, the challenging nature of C3-arylation may necessitate a higher loading, sometimes up to 10-20 mol%.[7] If you are using a very low loading, try incrementally increasing it.
2. Optimize Reaction Conditions:
-
Solvent: The choice of solvent can dramatically impact the reactivity and selectivity. Toluene, chlorobenzene, and mesitylene have been reported to be effective for this transformation.[1] High-boiling polar aprotic solvents like DMA can also be beneficial in some cases.[7]
-
Temperature: These reactions often require high temperatures, typically in the range of 100-160 °C.[7] Ensure your reaction is reaching and maintaining the target temperature.
-
Base: The choice and amount of base are critical. Common bases include K₂CO₃, Cs₂CO₃, and KOAc. The stoichiometry of the base should be carefully controlled.
3. Consider the Substrates:
-
Aryl Halide Partner: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. If you are using a less reactive aryl halide, you may need more forcing conditions or a more active catalyst system.
-
N-Protection: While direct C3-arylation of N-H indazoles is possible, protecting the nitrogen (e.g., as an N-methyl or N-phenyl derivative) can sometimes improve solubility and reactivity.
Workflow for Optimizing C3-Arylation
Caption: Troubleshooting workflow for low-yielding C3-arylation reactions.
Issue 2: I am observing a mixture of N1/N2 and C3 functionalization.
Lack of regioselectivity is a frequent problem due to the nucleophilic nature of the indazole nitrogens.
1. For Directed Metalation:
-
Choice of Protecting/Directing Group: Ensure you are using a directing group that strongly favors C3 metalation. The SEM group is particularly effective for directing lithiation to the C3 position after N2-protection.[8]
-
Temperature Control: Deprotonation reactions are often sensitive to temperature. Maintaining a low temperature (e.g., -78 °C) during metalation can be crucial to prevent side reactions.
2. For C-H Activation:
-
Ligand Effects: The ligand plays a critical role in directing the catalyst to the C3 position. Systematic screening of ligands is often necessary to find the optimal one for your specific substrate.
-
Umpolung Strategy: If achieving C3 selectivity remains a challenge, consider an umpolung approach. By using an N-(benzoyloxy)indazole, you make the C3 position electrophilic and thus reactive towards nucleophiles, which can provide excellent C3 selectivity.[4][5]
Decision Tree for Regioselectivity Issues
Caption: Decision-making process to improve C3 regioselectivity.
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C3-Arylation of 1H-Indazole
This protocol is adapted from methodologies that have proven effective for the direct arylation of the 1H-indazole core.[1][7]
Materials:
-
1H-Indazole
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add 1H-indazole (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add K₂CO₃ (2.0 mmol).
-
The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 140-160 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N2-SEM Protection and C3-Lithiation/Functionalization
This protocol utilizes an N-directing group to achieve C3 functionalization.[8]
Step 1: N2-Protection with SEM-Cl
-
Dissolve indazole (1.0 mmol) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with water and extract with an organic solvent.
-
Purify the N2-SEM-protected indazole by column chromatography.
Step 2: C3-Lithiation and Electrophilic Quench
-
Dissolve the N2-SEM-protected indazole (1.0 mmol) in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi, 1.1 mmol) dropwise and stir at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 mmol) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the C3-functionalized indazole by column chromatography.
Comparative Summary of C3-Functionalization Methods
| Method | Key Features | Advantages | Common Issues |
| Pd-Catalyzed C-H Arylation | Direct coupling of aryl halides. | Atom-economical, good for late-stage functionalization. | High catalyst loading, high temperatures, regioselectivity challenges.[1][7] |
| Directed Metalation (e.g., SEM) | N-directing group facilitates C3-lithiation. | High regioselectivity, broad electrophile scope. | Requires extra steps for protection/deprotection.[8] |
| Umpolung (N-acyloxyindazoles) | Reverses polarity, making C3 electrophilic. | Excellent C3-selectivity for nucleophilic partners. | Requires preparation of the activated indazole precursor.[4][5] |
| Radical Reactions | Generation of a radical at C3. | Mild conditions, access to alkyl and other functionalities. | May require specific radical initiators and can have side reactions.[9][10] |
References
- 1. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Purity Assessment of 5-Bromo-6-fluoro-3-iodo-1H-indazole: An Orthogonal Approach
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final drug product are built. 5-Bromo-6-fluoro-3-iodo-1H-indazole, a highly functionalized heterocyclic compound, serves as a critical building block in the synthesis of complex pharmaceutical agents. Its unique structure, featuring three distinct halogen atoms (Bromine, Fluorine, and Iodine), presents both synthetic opportunities and analytical challenges. The presence of these halogens at specific positions allows for selective downstream reactions, such as cross-coupling, but also increases the likelihood of regioisomeric and poly-halogenated impurities.[1][2][3]
This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of this compound. We will move beyond simple procedural descriptions to explain the causality behind methodological choices, ensuring that every protocol is a self-validating system. Our approach is grounded in the principle of orthogonality—the use of multiple, distinct analytical techniques to build a comprehensive and trustworthy purity profile.
The Imperative of Purity: Understanding Potential Impurities
Before selecting an analytical method, one must first understand the potential impurities that may arise during the synthesis of the target compound. The manufacturing process of halogenated indazoles can introduce several classes of impurities.[4][5] A review of common synthetic routes for similar compounds suggests the following potential impurities for this compound:
-
Starting Materials & Intermediates: Incomplete reactions can lead to the presence of precursors.[4]
-
Regioisomers: The formation of the indazole ring or the introduction of halogen substituents may result in isomers with different substitution patterns.[4]
-
Over- or Under-halogenated Species: Side reactions could lead to the formation of di-iodinated or non-iodinated indazole species.[1][6]
-
Residual Solvents: Solvents used during reaction and purification steps are common process-related impurities.[4]
-
Degradation Products: The compound may degrade if not handled or stored under appropriate conditions.[4]
Caption: Potential sources of impurities during synthesis.
Comparative Analysis of Core Analytical Techniques
No single analytical method can provide a complete purity profile. Therefore, we will compare three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers unique advantages for identifying and quantifying the target compound and its potential impurities. The validation of these analytical methods is a crucial aspect of pharmaceutical quality control to ensure they are reliable and accurate for their intended purpose.[7][8]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, reproducibility, and quantitative accuracy for non-volatile and thermally labile compounds.
Principle and Rationale: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. This compound is a moderately polar molecule, making it an ideal candidate for retention and separation on a non-polar stationary phase like C18.[9] A gradient elution, where the mobile phase composition changes over time, is optimal for resolving the main peak from earlier-eluting polar impurities and later-eluting non-polar impurities (like poly-halogenated species) within a single run. UV detection is suitable as the indazole ring system contains a chromophore that absorbs UV light.
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, temperature-controlled column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[9]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on UV scan of the main compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL for analysis.
-
Data Interpretation and Performance: The purity is typically determined by an area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For accurate quantification, a reference standard is required to create a calibration curve. Method validation should demonstrate specificity, linearity, accuracy, precision, and establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for key impurities.[10][11]
Strengths and Limitations:
-
Strengths: Excellent for quantification of non-volatile impurities, high precision, and robust. Ideal for routine quality control.
-
Limitations: May not separate all regioisomers. Co-eluting peaks can mask impurities. Identification of unknown peaks is not possible without coupling to a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly effective for detecting residual solvents and certain process impurities that are amenable to vaporization without decomposition.
Principle and Rationale: GC separates compounds based on their boiling point and interaction with a stationary phase. The separated compounds then enter a mass spectrometer, which fragments the molecules into characteristic ions. This fragmentation pattern acts as a "fingerprint" for identification. For this compound, GC-MS can provide orthogonal separation to HPLC and definitive identification of volatile impurities.[12][13]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or Time-of-Flight (TOF) analyzer).
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like Methanol or Dichloromethane.
-
Data Interpretation and Performance: Peaks in the total ion chromatogram (TIC) are identified by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns. The presence of bromine and iodine isotopes will produce characteristic patterns in the mass spectrum, aiding in the identification of halogenated impurities. High-resolution mass spectrometry (HRMS) can further provide elemental composition, increasing confidence in impurity identification.[14]
Strengths and Limitations:
-
Strengths: Excellent for identifying volatile and semi-volatile impurities (e.g., residual solvents, smaller molecular weight byproducts). Mass spectral data provides definitive structural information.
-
Limitations: Not suitable for non-volatile or thermally labile compounds. The high boiling point of the target compound may require high temperatures, risking on-column degradation. Quantification requires specific reference standards and can be less precise than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity.
Principle and Rationale: NMR spectroscopy probes the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F). The chemical shift, coupling constants, and integration of the signals provide a detailed map of the molecule's structure. For this compound, ¹H NMR can confirm the substitution pattern on the aromatic ring, while ¹⁹F NMR is highly specific for fluorine-containing impurities. It is exceptionally powerful for identifying and quantifying isomers that may be difficult to separate chromatographically.[4]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆), which is typically effective for dissolving indazole compounds.
-
If quantification is desired, accurately weigh and add a certified internal standard with a known purity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum (proton-decoupled).
-
Ensure sufficient relaxation delay (d1) for accurate integration in quantitative experiments.
-
Data Interpretation and Performance: The ¹H NMR spectrum should show distinct signals for the protons on the indazole ring. The presence of unexpected signals or incorrect integration values can indicate impurities.[4] For example, a regioisomer would exhibit a different set of chemical shifts and coupling patterns. ¹⁹F NMR is a very clean technique with a wide chemical shift range, making it easy to spot fluorine-containing impurities.
Strengths and Limitations:
-
Strengths: Provides unambiguous structural information. Excellent for identifying and quantifying isomers. Quantitative NMR (qNMR) can provide a direct purity assessment against a certified standard.
-
Limitations: Relatively low sensitivity compared to chromatographic methods; impurities below ~0.1% may not be detectable. Complex mixtures can lead to overlapping signals, complicating interpretation.
An Orthogonal Workflow for Validated Purity Assessment
Relying on a single method is insufficient. A robust, self-validating purity assessment workflow leverages the strengths of each technique to compensate for the limitations of the others.
Caption: Orthogonal workflow for comprehensive purity analysis.
Summary Comparison and Recommendations
| Parameter | RP-HPLC | GC-MS | NMR Spectroscopy |
| Primary Application | Quantitative Purity & Impurity Profiling | Identification of Volatile Impurities | Structural Elucidation & Isomeric Purity |
| Quantification | Excellent (with reference standards) | Good (with reference standards) | Excellent (qNMR with internal standard) |
| Sensitivity | High (ppm level) | Very High (ppb level for volatiles) | Low (~0.1% level) |
| Specificity | Good (separation-based) | Excellent (mass fragmentation-based) | Excellent (structure-based) |
| Impurity Identification | Limited (requires LC-MS) | Excellent (for amenable compounds) | Excellent (for detectable compounds) |
| Throughput | High | Medium | Low |
Recommendations:
-
For routine quality control and release testing , a validated RP-HPLC method is the primary choice for assay and impurity quantification.[9]
-
To identify unknown volatile or semi-volatile impurities and to screen for residual solvents , GC-MS analysis is essential.[14][15]
-
For the definitive structural confirmation of the main compound and the identification and quantification of isomers , NMR spectroscopy is indispensable.[4]
By integrating these orthogonal analytical methods, researchers and drug developers can establish a scientifically sound, validated, and trustworthy purity profile for this compound, ensuring the quality and integrity of this critical pharmaceutical intermediate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. particle.dk [particle.dk]
- 9. benchchem.com [benchchem.com]
- 10. wjarr.com [wjarr.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
The Strategic Advantage of 5-Bromo-6-fluoro-3-iodo-1H-indazole in Modern Drug Discovery
A Comparative Guide to a Versatile Scaffolding Tool
In the landscape of medicinal chemistry, the indazole core is a well-established "privileged scaffold," forming the foundation of numerous approved drugs, particularly in oncology.[1][2] Its unique structural and electronic properties make it an ideal framework for designing potent and selective kinase inhibitors.[3][4][5] However, the true potential of this scaffold is unlocked through precise and strategic functionalization. This guide provides a deep dive into the utility of 5-Bromo-6-fluoro-3-iodo-1H-indazole , a highly versatile building block, comparing its reactivity and strategic advantages over simpler indazole precursors.
The Indazole Core: A Cornerstone of Kinase Inhibition
The indazole moiety is a bicyclic aromatic heterocycle that acts as a bioisostere of indole. Its ability to participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases has cemented its role in the development of targeted therapies.[6] Marketed drugs like Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) prominently feature the indazole core, highlighting its clinical significance.[1] The success of these drugs hinges on the specific substituents decorating the indazole ring, which fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.
Anatomy of a Powerhouse Building Block: this compound
The strategic genius of this compound lies in the distinct roles and reactivities of its substituents. Each halogen is not merely a placeholder but a precisely positioned tool for chemical elaboration.
-
C3-Iodo Group: This is the most reactive site for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, allowing for oxidative addition to the palladium catalyst under milder conditions.[7] This position serves as the primary gateway for introducing diverse aryl, heteroaryl, or alkynyl fragments.
-
C5-Bromo Group: The C-Br bond is significantly less reactive than the C-I bond, creating an opportunity for orthogonal or sequential chemistry. After selectively reacting the C3-iodo position, the C5-bromo group can be engaged in a second, typically more forcing, cross-coupling reaction. This allows for the construction of complex, multi-substituted indazoles from a single starting material.
-
C6-Fluoro Group: Fluorine substitution is a classic strategy in medicinal chemistry. The strong electron-withdrawing nature of fluorine modulates the electronic properties of the entire ring system, potentially influencing the pKa of the N-H group and the reactivity of the halogenated positions. Crucially, it often enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve binding affinity through favorable interactions with the target protein.
-
N1-Proton: The acidic proton on the indazole nitrogen provides another site for modification, such as alkylation or arylation, which can be used to modulate solubility, cell permeability, or to introduce an additional vector for exploring structure-activity relationships (SAR).
Comparative Reactivity: A Tale of Two Halogens
The primary advantage of this compound over simpler building blocks like 3-iodo-1H-indazole or 5-bromo-1H-indazole is its built-in capacity for selective, stepwise functionalization.
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is: Aryl-I > Aryl-Br >> Aryl-Cl .[7][8] This differential reactivity is the key to its utility.
Table 1: Conceptual Comparison of Reactivity in Cross-Coupling Reactions
| Building Block | C3-Position Reactivity | C5-Position Reactivity | Key Strategic Feature |
| This compound | High (Iodo group) | Moderate (Bromo group) | Orthogonal/Sequential Functionalization |
| 3-Iodo-1H-indazole | High | N/A | Single point of diversification at C3 |
| 5-Bromo-1H-indazole | N/A | Moderate | Single point of diversification at C5 |
| 6-Bromo-3-iodo-1H-indazole[9] | High | N/A (Br at C6) | Orthogonal functionalization at different positions |
This orthogonality allows a researcher to first perform a Suzuki or Sonogashira coupling at the C3-iodo position under mild conditions, leaving the C5-bromo position untouched. The resulting product can then be subjected to a second coupling reaction, often with a different boronic acid or alkyne, at the C5 position.
Workflow for Strategic Diversification
The power of this building block is best illustrated by a synthetic workflow that enables the rapid generation of a library of analogues, a critical process in lead optimization.
Caption: Sequential functionalization workflow for this compound.
This strategic approach allows for the systematic exploration of SAR at three distinct points of the indazole scaffold (C3, C5, and N1) starting from a single, advanced intermediate.
Experimental Protocols
Trustworthy and reproducible protocols are paramount. The following sections provide detailed, step-by-step methodologies for key transformations.
Protocol 1: Selective Sonogashira Coupling at the C3-Iodo Position
This protocol describes a typical palladium and copper co-catalyzed Sonogashira coupling, which is highly selective for the aryl iodide.[10][11]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Equip the flask with a magnetic stir bar and a rubber septum. Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C3-alkynylated indazole.
Protocol 2: Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol uses the product from Protocol 1 and targets the less reactive C5-bromo position, often requiring a more robust catalyst system and higher temperatures.[12][13]
Materials:
-
C3-alkynylated indazole (from Protocol 1) (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane
Procedure:
-
In a microwave vial, combine the C3-alkynylated indazole, the arylboronic acid, and Pd(dppf)Cl₂.
-
Add 1,4-dioxane and the 2M aqueous Na₂CO₃ solution.
-
Seal the vial with a crimp cap and place it in a microwave reactor.
-
Irradiate the mixture at 120-140 °C for 30-60 minutes.[12][13]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired di-substituted indazole product.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A-Head-to-Head-Analysis-of-Halogen-Reactivity-in-5-Bromo-6-fluoro-3-iodo-1H-indazole
A-Comparative-Guide-for-Strategic-Molecular-Functionalization
For-researchers-scientists-and-drug-development-professionals-the-selective-functionalization-of-complex-heterocyclic-scaffolds-is-a-cornerstone-of-modern-synthesis--The-molecule-5-Bromo-6-fluoro-3-iodo-1H-indazole-presents-a-classic-challenge-and-opportunity--Its-three-distinct-halogen-substituents-offer-multiple-handles-for-derivatization--but-understanding-their-relative-reactivity-is-paramount-for-predictable-and-efficient-synthesis--This-guide-provides-an-in-depth-comparison-of-the-reactivity-of-the-C3-iodine-and-C5-bromine-substituents-grounded-in-fundamental-physicochemical-principles-and-validated-by-experimental-data-for-analogous-systems.
The indazole nucleus is a significant pharmacophore found in numerous therapeutic agents, making its derivatization a key focus in medicinal chemistry.[1][2] The subject molecule, with its unique substitution pattern, is a valuable building block for creating libraries of potential drug candidates.[3]
The-Physicochemical-Basis-of-Differential-Reactivity
The-differing-reactivity-of-aryl-iodides-and-aryl-bromides-is-fundamentally-governed-by-the-properties-of-the-carbon-halogen-bond--This-difference-is-most-critically-exploited-in-palladium-catalyzed-cross-coupling-reactions-where-the-oxidative-addition-of-the-aryl-halide-to-the-Pd-0--catalyst-is-often-the-rate-determining-step.[4][5][6]
Key-Differentiating-Factors:
| Feature | C–I Bond (at C3) | C–Br Bond (at C5) | Implication for Reactivity |
| Bond Dissociation Energy (Avg.) | ~213-240 kJ/mol[7][8] | ~285-339 kJ/mol[7][8] | The C–I bond is significantly weaker, requiring less energy to break. This leads to a lower activation energy for oxidative addition, making the C-I bond more reactive.[9][10] |
| Bond Length | Longer | Shorter | The longer C–I bond is more accessible for interaction with the palladium catalyst. |
| Polarizability | Higher | Lower | The larger electron cloud of iodine is more easily distorted, facilitating the electronic interactions required for oxidative addition. |
This-established-reactivity-trend--C–I->>-C–Br->>-C–Cl --is-a-cornerstone-of-selective-synthesis--allowing-chemists-to-address-one-site-on-a-polyhalogenated-molecule-while-leaving-another-intact-for-subsequent-transformation.[11][12]
The-Influence-of-the-Indazole-Scaffold
The-electronic-environment-of-the-5-Bromo-6-fluoro-3-iodo-1H-indazole-molecule-further-modulates-this-inherent-reactivity.
-
Position 3 (Iodo): The C3 position of the indazole ring is known to be highly susceptible to functionalization.
-
Position 5 (Bromo): This position is on the fused benzene ring portion of the scaffold.
-
Position 6 (Fluoro): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This effect deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr) and, importantly, can increase the rate of oxidative addition in cross-coupling reactions by making the carbon centers more electrophilic.[13]
The-combination-of-the-weaker-C-I-bond-and-the-activated-position-makes-the-3-iodo-substituent-the-primary-site-of-reactivity -in-palladium-catalyzed-cross-coupling-reactions.
A-Note-on-the-Indazole-N-H
The-proton-on-the-indazole-nitrogen-is-weakly-acidic--In-many-cross-coupling-reactions-which-employ-a-base--this-proton-will-be-removed--However--for-certain-reactions-or-to-prevent-side-reactions-and-improve-solubility--N-protection-may-be-necessary--Common-protecting-groups-for-indazoles-include-SEM--2--trimethylsilyl-ethoxymethyl---Boc--or-sulfonyl-groups.[14][15][16][17]
Head-to-Head-Reactivity-in-Key-Transformations
The-most-powerful-demonstration-of-the-differential-reactivity-is-in-sequential-cross-coupling-reactions--where-the-iodide-is-selectively-reacted-first-at-a-lower-temperature-or-with-a-less-reactive-catalyst-system--followed-by-reaction-at-the-bromide-site-under-more-forcing-conditions.
Sonogashira-Coupling:-A-Case-Study
The-Sonogashira-coupling--which-forms-a-C-C-bond-between-an-aryl-halide-and-a-terminal-alkyne--is-an-excellent-example-of-this-selectivity.[18][19] The higher reactivity of aryl iodides allows for their selective coupling at room temperature, a condition under which aryl bromides are often unreactive.[18]
Experimental-Protocols
The-following-protocols-are-representative-methodologies-for-performing-a-selective-sequential-cross-coupling-on-a-bromo-iodo-substituted-indazole--drawing-from-standard-procedures-in-the-literature.[20][21][22][23][24]
Protocol-1:-Selective-Sonogashira-Coupling-at-the-3-Iodo-Position
Objective: To selectively couple a terminal alkyne at the C3-iodo position while leaving the C5-bromo position intact.
Materials:
-
5-Bromo-6-fluoro-3-iodo-1H-indazole (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-bromo-3-(alkynyl)-1H-indazole derivative.
Protocol-2:-Suzuki-Coupling-at-the-5-Bromo-Position
Objective: To couple an arylboronic acid at the C5-bromo position of the product from Protocol 1.
Materials:
-
5-bromo-3-(alkynyl)-1H-indazole (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a flask, add the 5-bromo-3-(alkynyl)-1H-indazole, arylboronic acid, Pd(dppf)Cl₂, and carbonate base.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Stir for 6-24 hours, monitoring for completion by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 3,5-disubstituted indazole.
Mechanistic-Insight:-The-Oxidative-Addition-Step
The-selectivity-originates-in-the-first-committed-step-of-the-catalytic-cycle--oxidative-addition--The-electron-rich-Pd-0--complex-preferentially-interacts-with-and-inserts-into-the-weaker--more-polarizable-C-I-bond.[4][25][26][27]
Caveats-and-Considerations
While-the-I->-Br-reactivity-paradigm-is-robust--reaction-conditions-can-influence-selectivity.
-
Steric Hindrance: Bulky substituents near a halogen can slow its rate of reaction. In this specific molecule, the C3 and C5 positions are relatively unhindered.
-
Catalyst and Ligand Choice: Highly active catalysts or bulky electron-rich ligands can sometimes reduce the selectivity by lowering the activation energy for C-Br insertion to a point where it becomes competitive, even at lower temperatures.[28]
-
"Halogen Dance": Under certain conditions (e.g., strong bases like LDA), a "halogen dance" or rearrangement can occur, although this is less common in the context of cross-coupling.
-
Anomalous Reactivity: While rare, some studies have noted unexpectedly poor reactivity of aryl iodides at lower temperatures with specific catalyst systems like Pd/PPh₃, potentially due to inefficient turnover of the Pd(II)-I intermediate.[29] Careful optimization is always recommended.
Conclusion
For-the-functionalization-of-5-Bromo-6-fluoro-3-iodo-1H-indazole--the-reactivity-difference-between-the-iodine-and-bromine-substituents-is-stark-and-synthetically-useful--The-C3-I-bond-is-the-more-reactive-site-due-to-its-lower-bond-dissociation-energy--making-it-the-preferred-handle-for-initial-functionalization-via-palladium-catalyzed-cross-coupling-reactions--This-inherent-chemo-selectivity-enables-a-stepwise-approach--allowing-for-the-introduction-of-one-substituent-at-the-C3-position-under-mild-conditions--followed-by-a-second--different-substituent-at-the-C5-position-under-more-vigorous-conditions--This-predictable-reactivity-makes-this-molecule-an-exceptionally-valuable-platform-for-the-strategic-construction-of-complex-and-diverse-indazole-derivatives-for-drug-discovery-and-materials-science.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 10. homework.study.com [homework.study.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. chemrxiv.org [chemrxiv.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structural Confirmation of 5-Bromo-6-fluoro-3-iodo-1H-indazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocyclic system is paramount in the quest for novel drug candidates. 5-Bromo-6-fluoro-3-iodo-1H-indazole is a highly versatile building block, offering three distinct halogenated positions for selective modification. This guide provides an in-depth comparison of analytical techniques for the unambiguous structural confirmation of its reaction products, drawing upon established principles and experimental data from analogous systems.
The Strategic Importance of this compound
The unique substitution pattern of this compound presents a tiered reactivity profile for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C3 position is the most labile and, therefore, the most reactive site for transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1][2] The carbon-bromine bond at the C5 position offers a secondary site for functionalization under more forcing conditions, allowing for sequential, site-selective modifications.[3] The fluorine atom at C6 primarily serves to modulate the electronic properties and metabolic stability of the resulting derivatives.
This guide will focus on the initial, selective reaction at the C3-iodo position, a common and synthetically valuable transformation.
Reaction Pathways and Product Predictions
We will explore three common palladium-catalyzed cross-coupling reactions initiated at the C3 position of this compound:
-
Suzuki Coupling: Reaction with an arylboronic acid (e.g., phenylboronic acid) to form a C-C bond, yielding 5-bromo-6-fluoro-3-phenyl-1H-indazole.
-
Sonogashira Coupling: Reaction with a terminal alkyne (e.g., phenylacetylene) to form a C-C triple bond, yielding 5-bromo-6-fluoro-3-(phenylethynyl)-1H-indazole.
-
Buchwald-Hartwig Amination: Reaction with an amine (e.g., morpholine) to form a C-N bond, yielding 4-(5-bromo-6-fluoro-1H-indazol-3-yl)morpholine.
The general reaction scheme is depicted below:
Figure 1: Key reaction pathways for the functionalization of this compound at the C3 position.
A Comparative Guide to Structural Confirmation
The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the structural elucidation of the predicted reaction products. Each technique provides unique and complementary information, and a multi-faceted approach is the gold standard for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[4] For the reaction products of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural picture.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Upon successful reaction at the C3 position, the most significant changes in the ¹H NMR spectrum will be the appearance of new signals corresponding to the introduced substituent and subtle shifts in the aromatic protons of the indazole core.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy reveals the carbon framework of the molecule. Key indicators of a successful reaction include the disappearance of the C3-I carbon signal and the appearance of new signals for the substituent, along with a significant upfield shift of the C3 signal.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom at C6 will be subtly influenced by the new substituent at C3, providing further evidence of a successful transformation.[2][5]
Illustrative NMR Data for a Suzuki Coupling Product
| Technique | Expected Observations for 5-Bromo-6-fluoro-3-phenyl-1H-indazole | Comparative Data for 5-Chloro-3-phenyl-1H-indazole[6] |
| ¹H NMR | Signals for the newly introduced phenyl group (typically in the 7.2-7.6 ppm range). Two signals for the indazole aromatic protons, likely doublets or doublet of doublets due to coupling with each other and the fluorine atom. A broad singlet for the N-H proton (typically >11 ppm). | ¹H NMR (400 MHz, CDCl₃) δ 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H). |
| ¹³C NMR | Signals for the phenyl group carbons. Signals for the indazole carbons, with the C3 carbon signal shifted significantly upfield compared to the starting material. | ¹³C NMR (100 MHz, CDCl₃) δ 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35. |
| ¹⁹F NMR | A single resonance, the chemical shift of which will be indicative of the electronic environment at C6. | Not applicable. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
For the products of this compound, the key observation in the mass spectrum will be the molecular ion peak corresponding to the expected product. The isotopic pattern of the molecular ion will be characteristic of a bromine-containing compound (approximately a 1:1 ratio for the M and M+2 peaks).
Illustrative MS Data for a Sonogashira Coupling Product
Let's consider the expected MS data for 5-bromo-6-fluoro-3-(phenylethynyl)-1H-indazole.
| Technique | Expected Observations for 5-Bromo-6-fluoro-3-(phenylethynyl)-1H-indazole |
| HRMS (ESI) | Calculated m/z for [M+H]⁺ will match the elemental composition C₁₅H₈BrFN₃⁺. The isotopic pattern will show characteristic peaks for one bromine atom. |
| Fragmentation | Common fragmentation pathways for indazoles may include loss of N₂, and cleavage of the substituent.[8][9] |
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography provides the most unambiguous structural information, revealing the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and stereochemistry.[10] While obtaining suitable crystals can be a challenge, a successful crystal structure provides irrefutable proof of the product's identity.
Illustrative X-ray Crystallography Insights for a Buchwald-Hartwig Product
For a product like 4-(5-bromo-6-fluoro-1H-indazol-3-yl)morpholine, an X-ray crystal structure would definitively confirm:
-
The connectivity of the morpholine ring to the C3 position of the indazole core.
-
The planarity of the indazole ring system.
-
Intermolecular interactions in the solid state, such as hydrogen bonding involving the indazole N-H and the morpholine oxygen.
While a specific crystal structure for this exact compound is not available, analysis of related structures in the Cambridge Structural Database (CSD) would provide expected bond lengths and angles for comparison.
Experimental Protocols: A Starting Point for Synthesis
The following are representative, generalized protocols for the three key reactions, based on established literature procedures for similar substrates.[3][11][12] Optimization will likely be necessary for the specific this compound substrate.
General Suzuki Coupling Protocol
-
To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Sonogashira Coupling Protocol
-
To an oven-dried flask, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.), and a copper(I) co-catalyst such as CuI (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as anhydrous triethylamine or a mixture of DMF and triethylamine.
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction as described for the Suzuki coupling and purify by column chromatography.
General Buchwald-Hartwig Amination Protocol
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu or Cs₂CO₃) to an oven-dried flask.
-
Add the desired amine (1.2 eq.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of a reaction product.
Figure 2: A systematic workflow for the structural confirmation of reaction products.
Conclusion
The structural confirmation of novel indazole derivatives is a critical step in the drug discovery pipeline. By employing a combination of powerful analytical techniques—NMR spectroscopy, mass spectrometry, and X-ray crystallography—researchers can confidently elucidate the structures of their reaction products. This guide provides a framework for understanding the reactivity of this compound and a comparative overview of the essential tools for structural verification. A rigorous and multi-faceted analytical approach is the bedrock of sound scientific research and is indispensable for the advancement of medicinal chemistry.
References
- 1. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling on an extended gold surface in vacuo: reaction of phenylacetylene with iodobenzene on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 10. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking 5-Bromo-6-fluoro-3-iodo-1H-indazole in Kinase Assays
Introduction: The Privileged Indazole Scaffold and the Path to Characterization
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in potent, clinically significant kinase inhibitors.[1] Marketed drugs such as Axitinib and Pazopanib, which feature this core structure, have profoundly impacted oncology by targeting key signaling nodes in tumor angiogenesis and proliferation.[1][2][3] The compound 5-Bromo-6-fluoro-3-iodo-1H-indazole represents a novel, yet uncharacterized, iteration of this scaffold. Its halogenated structure offers multiple points for synthetic diversification, making it a compound of interest for novel inhibitor design.
However, a review of the public literature reveals a lack of direct experimental data on its kinase inhibitory activity. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to benchmark this compound (hereafter referred to as "Test Compound 1" ). We will provide a robust, multi-faceted strategy, detailing not just the "how" but the "why" behind each experimental choice, from target selection to data interpretation. This document outlines the precise protocols and comparative analyses required to rigorously define the potency and selectivity profile of this promising molecule.
Part 1: Rationale for Target & Comparator Selection
A logical benchmarking study begins with a hypothesis-driven selection of targets and known inhibitors for comparison.
Primary Kinase Target Selection
Given that the indazole scaffold is central to several approved multi-kinase inhibitors targeting angiogenesis pathways, our primary screen will focus on kinases central to this process.[3][4][5]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a pivotal regulator of angiogenesis, VEGFR-2 is a primary target for many indazole-based inhibitors, including Axitinib and Pazopanib.[1][3][6] Its inhibition is a key therapeutic mechanism in several cancers.
-
PDGFRβ (Platelet-Derived Growth Factor Receptor Beta): This receptor is involved in the recruitment of pericytes to stabilize newly formed blood vessels. Dual inhibition of VEGFR and PDGFR pathways is a clinically validated strategy.[4][5]
-
c-KIT: This kinase is another target of indazole-based drugs like Pazopanib and is implicated in the growth of various tumors.[2][4]
Selection of Comparator Compounds
To contextualize the performance of Test Compound 1 , a panel of well-characterized inhibitors is essential.
-
Axitinib: A potent and highly selective second-generation inhibitor of VEGFRs 1, 2, and 3, Axitinib serves as a benchmark for high-potency, selective indazole-based inhibition.[1][3][7]
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor that, in addition to VEGFRs, also targets PDGFRs and c-KIT, providing a benchmark for broader-spectrum indazole inhibitors.[2][4][5][6][8]
-
Bosutinib: A dual inhibitor of SRC and ABL kinases, Bosutinib provides a point of comparison against a different class of tyrosine kinases, helping to define the selectivity profile of our test compound.[9][10][11]
-
Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[12][13][14] It serves as a positive control for assay performance and a benchmark for non-selective kinase inhibition.
Part 2: Experimental Design & Protocols
We will employ a two-tiered approach: initial biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to assess activity in a physiological context.
Workflow for Kinase Inhibitor Profiling
The overall strategy involves a systematic progression from initial potency determination to broader selectivity and cellular activity assessment.
Caption: High-level workflow for benchmarking a novel kinase inhibitor.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol is designed to measure the direct inhibition of kinase enzymatic activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[15] We will use a luminescence-based method, such as the ADP-Glo™ Kinase Assay, for its high sensitivity and suitability for high-throughput screening.[16][17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against VEGFR-2, PDGFRβ, and c-KIT.
Materials:
-
Recombinant human kinases (VEGFR-2, PDGFRβ, c-KIT)
-
Kinase-specific peptide substrates
-
ATP (at Km for each kinase)
-
Test Compound 1 and comparator compounds (Axitinib, Pazopanib, Bosutinib, Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of all compounds in 100% DMSO.
-
Perform an 11-point, 3-fold serial dilution in DMSO to create a concentration gradient (e.g., from 100 µM to 1.7 nM).
-
Prepare a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction Setup (per well in a 384-well plate):
-
Add 1 µL of the serially diluted compound or DMSO control to appropriate wells.
-
Add 2 µL of a solution containing the kinase and its specific substrate in Kinase Assay Buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (prepared in Kinase Assay Buffer).
-
Incubate the plate at 30°C for 60 minutes. The final reaction volume is 5 µL.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and simultaneously catalyzes a luciferase reaction to produce light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Normalize the data: Set the "no inhibitor" (DMSO) control as 100% activity and a "no kinase" control as 0% activity.
-
Plot the normalized percent inhibition against the logarithmic concentration of the inhibitor.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cell-Based Phospho-Kinase Assay
This assay measures the ability of a compound to inhibit a kinase within a living cell, providing a more physiologically relevant measure of potency that accounts for cell permeability and off-target effects.[18] We will measure the phosphorylation of a downstream substrate of VEGFR-2 in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Objective: To determine the half-maximal effective concentration (EC50) for the inhibition of VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
HUVEC cells
-
Cell culture medium (e.g., EGM-2)
-
Recombinant human VEGF-A
-
Test Compound 1 and comparator compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Phospho-VEGFR-2 (Tyr1175) specific antibody and total VEGFR-2 antibody
-
A suitable detection method (e.g., ELISA, Western Blot, or TR-FRET-based assay).[19][20][21]
Procedure:
-
Cell Preparation:
-
Seed HUVECs in 96-well plates and grow to ~90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal signaling.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test and comparator compounds in serum-free medium.
-
Pre-incubate the cells with the compounds for 1-2 hours at 37°C.
-
-
Kinase Activation:
-
Stimulate the cells with a pre-determined concentration of VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C to induce VEGFR-2 phosphorylation. Include a non-stimulated control.
-
-
Cell Lysis and Analysis:
-
Immediately aspirate the medium and add ice-cold lysis buffer to each well.
-
Incubate on ice for 20 minutes with gentle agitation.
-
Quantify the level of phosphorylated VEGFR-2 (Tyr1175) and total VEGFR-2 in the cell lysates using an ELISA or TR-FRET assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal for each well.
-
Plot the normalized phosphorylation signal against the logarithmic concentration of the inhibitor.
-
Calculate the EC50 value using a non-linear regression curve fit.
-
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Comparative Kinase Inhibition Profile (Biochemical IC50)
The results from the biochemical assays should be presented to highlight both on-target potency and selectivity.
| Kinase Target | Test Compound 1 IC50 (nM) | Axitinib IC50 (nM) | Pazopanib IC50 (nM) | Bosutinib IC50 (nM) | Staurosporine IC50 (nM) |
| VEGFR-2 | [Experimental Value] | 0.2[7] | 30[2] | >10,000 | 3 |
| PDGFRβ | [Experimental Value] | 1.6[1] | 84[2] | >10,000 | 15 |
| c-KIT | [Experimental Value] | 1.7[1] | 74[2] | >10,000 | 10 |
| ABL1 | [Experimental Value] | >1,000 | >10,000 | 1.0[11] | 6 |
| SRC | [Experimental Value] | >1,000 | >10,000 | 1.2[11] | 6 |
Note: Literature values for comparator compounds are provided for context and should be confirmed in parallel experiments.
Interpretation:
-
Potency: A low nanomolar IC50 value against VEGFR-2 would suggest that Test Compound 1 is a potent inhibitor of this primary target. Comparing its IC50 to that of Axitinib and Pazopanib provides a direct benchmark of its relative strength.
-
Selectivity: By comparing the IC50 values across different kinases, a selectivity profile emerges. For example, if the IC50 for VEGFR-2 is significantly lower (e.g., >100-fold) than for ABL1 and SRC, the compound would be considered selective for the VEGFR family over the SRC/ABL families.
VEGFR Signaling Pathway Context
Understanding the compound's effect requires placing it within the biological context of the signaling pathway it is designed to inhibit.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the initial characterization and benchmarking of this compound. By systematically evaluating its potency against rationally selected kinase targets and comparing its performance to clinically relevant drugs, researchers can effectively determine its potential as a novel therapeutic agent. The execution of these detailed biochemical and cell-based protocols will generate the critical data needed to establish a robust profile of this compound, guiding future optimization and drug development efforts.
References
- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pazopanib, a VEGF receptor tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 6. Frontiers | Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients [frontiersin.org]
- 7. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Staurosporine - Wikipedia [en.wikipedia.org]
- 13. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
A Senior Application Scientist's Guide to the Characterization of Regioisomers in 5-Bromo-6-fluoro-3-iodo-1H-indazole Synthesis
For researchers and professionals in drug development, the structural integrity of heterocyclic building blocks is paramount. The compound 5-Bromo-6-fluoro-3-iodo-1H-indazole is a valuable intermediate, frequently employed in the synthesis of kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis, particularly the iodination step, is often complicated by the formation of regioisomers—variants that possess the same chemical formula but differ in the spatial arrangement of their atoms. These unwelcome isomers can dramatically alter pharmacological activity and introduce unforeseen toxicity, making their precise identification and separation a critical, non-negotiable step in process development and quality control.
This guide provides an in-depth comparison of analytical methodologies for the robust characterization and differentiation of the desired 3-iodo product from its potential regioisomers. We will move beyond mere procedural descriptions to explain the underlying scientific principles, ensuring that every protocol is a self-validating system for achieving unambiguous structural elucidation.
The Synthetic Challenge: Regioselectivity in Indazole Iodination
The synthesis of this compound typically begins with a pre-functionalized indazole, such as 5-bromo-6-fluoro-1H-indazole. The subsequent introduction of an iodine atom is a crucial step. The C3 position of the indazole ring is inherently acidic and thus a prime target for electrophilic iodination.[4] Common iodinating agents include iodine (I₂) in the presence of a base like potassium hydroxide (KOH) or potassium carbonate in a polar aprotic solvent like DMF.[4][5][6]
However, the directing effects of the existing bromo and fluoro substituents on the benzene ring can influence the electronic landscape of the entire heterocyclic system. Under certain conditions—or if the N1 position is transiently protected or deprotonated—iodination can occur at other positions, most notably the C7 position, leading to the formation of the primary regioisomeric impurity: 7-Bromo-6-fluoro-3-iodo-1H-indazole .
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// Edges Start -> Reagents [label="Electrophilic\nIodination"]; Reagents -> Mixture; Mixture -> Desired [label="Major Product"]; Mixture -> Isomer [label="Minor Impurity"]; } dot Caption: Synthetic pathway leading to the desired product and a potential regioisomer.
Comparative Guide to Analytical Characterization
Distinguishing between the 3-iodo and 7-iodo regioisomers requires techniques that are sensitive to subtle differences in molecular structure. While both isomers will exhibit an identical mass-to-charge ratio in mass spectrometry, their chromatographic behavior and, most definitively, their NMR spectral patterns will differ.
High-Performance Liquid Chromatography (HPLC): The First Line of Defense
HPLC is the workhorse for assessing the purity of a reaction mixture. The separation of regioisomers can be challenging as their physical properties, such as hydrophobicity, can be very similar.[7] However, a well-developed HPLC method can effectively resolve these closely related compounds.
Expertise & Experience: While standard reversed-phase (RP) C18 columns are a good starting point, they may not always provide adequate resolution.[7][8] For halogenated aromatic compounds, stationary phases that offer alternative selectivity, such as those with cyano (CN) or phenyl-hexyl functionalities, can be highly effective.[8][9] These phases introduce pi-pi and dipole-dipole interactions, which can better differentiate isomers based on the varied electronic distribution caused by the different halogen positions.
Trustworthiness through Method Validation: A trustworthy HPLC method must demonstrate baseline resolution (Rs > 1.5) between the regioisomer peaks. The method's robustness should be confirmed by varying parameters like mobile phase composition (±2%) and column temperature (±5 °C) to ensure consistent separation.
Experimental Protocol: HPLC-UV Analysis
-
Column: Cyano (CN) bonded silica, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase linearly to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of 50:50 Acetonitrile:Water.
| Technique | Principle of Separation/Differentiation | Throughput | Information Provided | Key Advantage |
| HPLC-UV | Differential partitioning between stationary and mobile phases based on polarity and electronic interactions.[8][10] | High | Retention time, relative purity (%), peak resolution. | Excellent for routine purity checks and preparative separation.[9] |
| LC-MS | HPLC separation followed by mass-to-charge ratio determination. | High | Confirms isomers (identical mass), provides purity data. | Confirms that separated peaks are indeed isomers. |
| NMR Spectroscopy | Differences in the local magnetic environment of atomic nuclei (¹H, ¹³C).[11] | Low | Unambiguous molecular structure, connectivity, and spatial relationships. | The "gold standard" for definitive structural elucidation.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Answer
When HPLC indicates the presence of multiple isomers, NMR spectroscopy is the ultimate tool for unambiguous structural assignment.[11] The key lies in exploiting through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations.[12][13]
Expertise & Experience: While a simple one-dimensional ¹H NMR spectrum can offer clues, the real power comes from two-dimensional experiments. The Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are indispensable for this task.[14][15]
-
HMBC (¹H-¹³C Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For the N-1 substituted indazole isomers, a key differentiation is the correlation of the protons on the N-alkyl chain to either the C3 or C7a carbon of the indazole ring.[14][15] For the N-H tautomers we are discussing, we look for correlations from the remaining aromatic protons (H4 and H7) to nearby quaternary carbons.
-
NOESY (¹H-¹H Through-Space Correlation): This is the most powerful experiment for this specific problem.[16][17] NOESY detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[18] The N-H proton at position 1 (N1-H) will show a spatial correlation to the nearest proton on the benzene ring.
-
In the desired 3-iodo isomer , the N1-H is physically close to the proton at the C7 position (H7). A distinct cross-peak between the N1-H and H7 signals will be observed.
-
In the 7-iodo regioisomer , the iodine atom now occupies the C7 position. The N1-H is now closest to the proton at the C6 position, but more importantly, the characteristic N1-H to H7 correlation will be absent.
-
// This is a conceptual representation of the NOE effect node_H7 [label="H7", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=10]; node_N1H_A [label="N1-H", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=10]; node_I7 [label="I", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", fontsize=10]; node_N1H_B [label="N1-H", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=10];
node_N1H_A -> node_H7 [label=" NOE\n(Through-Space\n< 5 Å)", dir=both, style=dashed]; a -> node_N1H_A [style=invis]; b -> node_N1H_B [style=invis]; } dot Caption: Differentiating regioisomers using the Nuclear Overhauser Effect (NOE).
Experimental Protocol: 2D NOESY
-
Instrument: 400 MHz NMR Spectrometer or higher.
-
Sample: 5-10 mg of the purified isomer dissolved in 0.6 mL of DMSO-d₆.
-
Experiment: noesygpph pulse sequence.
-
Parameters:
-
Mixing time (d8): 500-800 ms (optimized for small molecules).
-
Number of scans (ns): 8-16 per increment.
-
Acquisition time (aq): ~0.25 s.
-
-
Data Processing: Process the 2D data using appropriate software (e.g., Mnova, TopSpin). Look for the cross-peak correlating the N-H proton signal (typically δ > 13 ppm) with an aromatic proton signal.
| Proton Signal | Expected ¹H Chemical Shift (δ ppm) | Key NOESY Correlation (Desired 3-Iodo Isomer) | Key NOESY Correlation (7-Iodo Regioisomer) |
| N1-H | ~13.5 (broad singlet) | Cross-peak to H7 | ABSENT |
| H4 | ~8.0 (singlet or narrow doublet) | Cross-peak to H5 (if present) | Cross-peak to H5 (if present) |
| H7 | ~7.5 (singlet or narrow doublet) | Cross-peak to N1-H | N/A (Position occupied by Iodine) |
Note: Exact chemical shifts are dependent on solvent and concentration but relative positions and correlations are diagnostic.
Integrated Analytical Workflow
For maximum efficiency and confidence, a tiered analytical approach is recommended. This ensures that resource-intensive techniques like 2D NMR are used judiciously.
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// Edges Start -> HPLC; HPLC -> Decision; Decision -> Pure [label="Yes"]; Decision -> Impure [label="No"]; Impure -> Prep; Prep -> NMR; NMR -> End; } dot Caption: A logical workflow for the characterization of regioisomers.
Conclusion
The formation of regioisomers is an inherent challenge in the synthesis of complex heterocyclic molecules like this compound. A cavalier approach to characterization can jeopardize entire research programs. By employing a systematic workflow that begins with high-resolution HPLC for initial purity assessment and culminates in definitive 2D NMR experiments like NOESY for structural elucidation, researchers can operate with the highest degree of scientific integrity. This rigorous, evidence-based approach ensures that the molecular building blocks used in drug discovery are precisely what they are intended to be, safeguarding the reliability and reproducibility of downstream applications.
References
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. HPLC Separation of Drugs | SIELC Technologies [sielc.com]
- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 18. acdlabs.com [acdlabs.com]
The Alchemist's Choice: A Comparative Guide to Copper and Palladium Catalysis in Indazole Chemistry
For Immediate Publication
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry and materials science, driving the persistent need for efficient and versatile synthetic methodologies. Transition metal catalysis has emerged as a powerful tool for the construction and functionalization of this privileged heterocycle. This guide provides a comprehensive comparison of two leading catalytic systems: the well-established palladium-catalyzed cross-coupling reactions and the increasingly attractive copper-catalyzed alternatives. We will delve into the mechanistic nuances, substrate scope, and practical considerations of each, supported by experimental data, to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.
Introduction: The Significance of the Indazole Moiety
Indazoles, bicyclic aromatic heterocycles, are prevalent motifs in a vast array of biologically active compounds, exhibiting properties ranging from anti-cancer and anti-inflammatory to potent kinase inhibition. Their unique electronic and structural features also make them valuable components in the design of novel organic materials. Consequently, the development of robust and efficient synthetic routes to access diverse indazole derivatives is a paramount objective in modern organic chemistry.
Transition metal-catalyzed reactions have revolutionized the synthesis and functionalization of indazoles, offering unprecedented control over bond formation. Among the various metals employed, palladium and copper have proven to be the most versatile and widely adopted. This guide will provide a head-to-head comparison of these two catalytic systems, focusing on their application in key transformations such as N-arylation and C-H functionalization of the indazole core.
The Workhorse: Palladium-Catalyzed Reactions
Palladium catalysis has long been the gold standard for cross-coupling reactions, enabling the formation of C-N and C-C bonds with remarkable efficiency and broad functional group tolerance.
Buchwald-Hartwig Amination for N-Arylation and N-Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry for synthesizing arylamines, which are prevalent in numerous pharmaceutical agents. The functionalization of the indazole core is of particular interest as this scaffold is a key component in a variety of biologically active molecules.
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium catalyst, a suitable phosphine ligand, and a base. Bulky and electron-rich biarylphosphine ligands are often crucial for high catalytic activity.
General Catalytic Cycle for Palladium-Catalyzed N-Arylation:
Figure 1: General catalytic cycle for palladium-catalyzed N-arylation of indazoles.
C-H Functionalization of Indazoles
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying complex molecules. Palladium catalysis has been instrumental in the selective functionalization of the indazole C3-position. This approach avoids the need for pre-functionalized starting materials, streamlining synthetic sequences. These reactions often proceed via an initial C-H activation step, followed by coupling with a suitable partner.
The Challenger: Copper-Catalyzed Reactions
While palladium catalysis is highly effective, the cost and potential toxicity of palladium have driven the search for more sustainable alternatives. Copper, being more abundant and less expensive, has emerged as a powerful contender, particularly for C-N bond formation.
Ullmann Condensation for N-Arylation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. While traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper, modern protocols utilize catalytic amounts of copper salts, often in the presence of a ligand, under milder conditions. Diamine ligands have been shown to be particularly effective in promoting these reactions.
General Catalytic Cycle for Copper-Catalyzed N-Arylation (Ullmann-Type):
Figure 2: Postulated catalytic cycle for copper-catalyzed N-arylation of indazoles.
Emerging Applications of Copper Catalysis
Beyond N-arylation, copper catalysis is finding applications in other transformations of indazoles, including aerobic C-H functionalization for C-N bond formation and the synthesis of 3-alkenyl-2H-indazoles. These methods offer novel and efficient routes to previously inaccessible indazole derivatives.
Head-to-Head Comparison: Palladium vs. Copper
The choice between palladium and copper catalysis is not always straightforward and depends on a multitude of factors.
| Feature | Palladium-Catalyzed Reactions | Copper-Catalyzed Reactions |
| Catalyst Cost & Abundance | High cost, less abundant | Low cost, highly abundant |
| Toxicity | Higher toxicity, requires stringent removal from final products | Lower toxicity |
| Reaction Conditions | Generally milder conditions, lower temperatures | Often require higher temperatures, though modern methods are improving |
| Substrate Scope | Very broad, including challenging aryl chlorides and sterically hindered substrates | Traditionally more limited to aryl iodides and bromides, but expanding |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups | Good, but can be more sensitive to certain functional groups |
| Ligand Requirements | Often requires sophisticated and expensive phosphine ligands | Can often be performed with simpler, less expensive ligands like diamines or even ligand-free |
| Key Applications for Indazoles | Buchwald-Hartwig amination (N-arylation, N-amination), C-H functionalization, Suzuki and other C-C couplings | Ullmann condensation (N-arylation), amination, synthesis of specific indazole derivatives |
Experimental Protocols
To provide a practical context, we present representative, detailed experimental protocols for both palladium and copper-catalyzed N-arylation of indazole.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole
This protocol is adapted from established procedures for the Buchwald-Hartwig amination.
Reaction Scheme:
Materials:
-
4-Iodo-3-methyl-1H-indazole
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the 4-iodo-3-methyl-1H-indazole and the amine.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-3-methyl-1H-indazole derivative.
Protocol: Copper-Catalyzed Ullmann N-Arylation of Indazole
This protocol is based on modern, ligand-accelerated Ullmann-type couplings.
Reaction Scheme:
Materials:
-
Indazole
-
Aryl halide (iodide or bromide)
-
Copper(I) iodide (CuI)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., DMF, dioxane)
Procedure:
-
To a reaction vessel, add CuI, the diamine ligand, and the base.
-
Add the indazole and the aryl halide.
-
Add the anhydrous solvent and heat the mixture under an inert atmosphere (typically 100-140 °C) until the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion and Future Outlook
Both palladium and copper catalysis offer powerful and complementary strategies for the synthesis and functionalization of indazoles. Palladium catalysis, particularly the Buchwald-Hartwig amination, remains the benchmark for its broad substrate scope and mild reaction conditions. However, the economic and environmental advantages of copper are driving significant innovation in this area. Modern copper-catalyzed methods, such as the ligand-accelerated Ullmann condensation, are increasingly competitive, offering milder conditions and broader applicability than their predecessors.
The future of indazole synthesis will likely involve a synergistic approach, where the choice of catalyst is dictated by the specific requirements of the target molecule, including cost, scalability, and functional group compatibility. Further research into the development of more active and versatile copper-based catalysts, as well as the exploration of other earth-abundant metals, will undoubtedly continue to expand the synthetic chemist's toolkit for accessing this important class of heterocycles.
A Comparative Guide to Bioisosteric Replacements for the 5-Bromo-6-fluoro-3-iodo-1H-indazole Scaffold
Introduction: The Strategic Evolution of a Privileged Scaffold
The 1H-indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a structural motif in a multitude of pharmacologically active agents, including potent kinase inhibitors.[1] The specific scaffold, 5-Bromo-6-fluoro-3-iodo-1H-indazole, presents a highly functionalized starting point for drug discovery. Each substituent offers a distinct handle for synthetic modification and a unique contribution to the molecule's overall physicochemical profile. The 3-iodo group is a classic synthetic handle for cross-coupling reactions and a potent halogen bond donor. The 5-bromo and 6-fluoro atoms provide further opportunities to modulate electronic properties, metabolic stability, and binding interactions.
However, the very features that make this scaffold attractive can also present liabilities. The iodo- and bromo- groups can be metabolically unstable, and the overall lipophilicity may be suboptimal for achieving a desirable pharmacokinetic profile.[2] This guide provides a comparative analysis of strategic bioisosteric replacements for the key functional groups of this scaffold. Bioisosterism, the exchange of a functional group for another with similar physical or chemical properties, is a foundational strategy in medicinal chemistry used to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties without drastically altering the core structure.[3][4][5] We will explore data-driven replacements for the halogens at each position and for the indazole core itself, providing the causal logic behind these experimental choices and detailed protocols for their execution.
Section 1: Targeting the 3-Iodo Position: A Hub for Optimization
The C-I bond at the 3-position is often the first target for modification. While an excellent synthetic handle and potential halogen bond donor, iodine is the largest and most polarizable of the common halogens, which can lead to metabolic instability. Replacing it is a key strategy to improve drug-like properties.
Rationale for Replacement
The primary goals for replacing the 3-iodo group are:
-
Enhance Metabolic Stability: The C-I bond can be susceptible to in vivo deiodination.
-
Modulate Binding Interactions: Swapping the halogen bond donor for a hydrogen bond donor/acceptor or a group with different electronic properties can fine-tune target affinity and selectivity.
-
Improve Physicochemical Properties: Modifications can impact lipophilicity (LogP) and aqueous solubility, which are critical for bioavailability.[6][7]
Comparative Analysis of Key Bioisosteres for the Iodo Group
The following table summarizes a comparison of common bioisosteres for an aryl iodide, based on established medicinal chemistry principles and experimental data.
| Bioisostere | van der Waals Radius (Å) | Electronic Character | Key Binding Interaction | Predicted Impact on Lipophilicity (cLogP) | Predicted Metabolic Stability |
| -I (Iodo) | 2.15 | Weakly electron-withdrawing | Halogen Bond Donor | High | Potentially Labile |
| -C≡CH (Ethynyl) | ~2.1 (length) | Weakly electron-withdrawing | Weak H-Bond Donor, π-stacking | Similar to Iodo | Generally Stable |
| -C≡N (Cyano) | ~1.6 (width) | Strongly electron-withdrawing | H-Bond Acceptor, Dipole-Dipole | Decreases Lipophilicity[6][7] | Generally Stable |
| -CF₃ (Trifluoromethyl) | 2.44 | Strongly electron-withdrawing | Dipole-Dipole, Hydrophobic | Increases Lipophilicity[8][9][10] | Highly Stable[8][10] |
| -cPr (Cyclopropyl) | ~2.4 | Aliphatic, neutral | Hydrophobic Interactions | Increases Lipophilicity | Generally Stable |
Experimental Validation & Protocols
The choice of bioisostere is highly context-dependent and must be validated experimentally.[11][12] Below are protocols for the synthesis of two key analogs and a standard assay for evaluating their biological activity.
Protocol 1: Synthesis of the 3-Ethynyl Analog via Sonogashira Coupling
This protocol leverages the existing C-I bond for a palladium-catalyzed cross-coupling reaction, a common and efficient method for this transformation.[13][14]
Workflow Diagram: Sonogashira Coupling
Caption: Workflow for the synthesis of the 3-ethynyl analog.
Step-by-Step Methodology:
-
To a dry, nitrogen-flushed flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and triethylamine (5:2 v/v).
-
Add ethynyltrimethylsilane (1.5 eq) dropwise.
-
Heat the mixture to 60°C and stir for 4 hours, monitoring by TLC.
-
Upon completion, cool the reaction, filter through a pad of Celite, and concentrate in vacuo.
-
Dissolve the crude residue in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq). Stir at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (Hexanes:EtOAc gradient) to yield the 3-ethynyl-1H-indazole analog.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a common method to determine the inhibitory constant (IC₅₀) of a compound against a target kinase.
Step-by-Step Methodology:
-
Prepare a serial dilution of the test compounds (starting from 100 µM) in a buffer solution containing 1% DMSO.
-
In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor® 647-labeled kinase tracer.
-
Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Section 2: Modulating the Aryl Core: The 5-Bromo and 6-Fluoro Positions
The halogens on the benzene portion of the indazole ring are critical for modulating the electronic properties and lipophilicity of the scaffold.
Rationale for Replacement
-
5-Bromo Position: The bromine atom is a moderately lipophilic, electron-withdrawing group. Replacing it can significantly alter the molecule's ADME properties. For instance, replacing bromine with a nitrile group often reduces lipophilicity and can improve aqueous solubility.[7][15] A methyl group would increase lipophilicity, while a chloro group would be a sterically smaller and less lipophilic alternative.
-
6-Fluoro Position: The fluorine atom is small and highly electronegative. It can form crucial hydrogen bonds, block sites of metabolism, and modulate the pKa of the indazole N-H.[16][17] Replacing fluorine with hydrogen can be used to probe the importance of its electronic or binding contributions.
Logical Framework for Halogen Replacement
Caption: Rationale for bioisosteric replacement at positions 5 and 6.
Comparative Analysis of 5-Position Bioisosteres
| Bioisostere | van der Waals Radius (Å) | Electronic Character | Predicted Impact on Lipophilicity (cLogP) | Potential ADME Impact |
| -Br (Bromo) | 1.85 | Moderately electron-withdrawing | High | Potential metabolic liability |
| -Cl (Chloro) | 1.75 | Moderately electron-withdrawing | Moderate | Generally more stable than bromo |
| -CN (Cyano) | ~1.6 (width) | Strongly electron-withdrawing | Decreases significantly[6][7] | Improves solubility, may improve bioavailability[18] |
| -CH₃ (Methyl) | 2.00 | Weakly electron-donating | Increases | Can block metabolism, may decrease solubility |
Protocol 3: Human Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound, providing a crucial dataset for comparing bioisosteres.
Step-by-Step Methodology:
-
Prepare test compounds at a final concentration of 1 µM in a potassium phosphate buffer.
-
Add human liver microsomes (0.5 mg/mL final concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining compound versus time. The slope of the line determines the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k).
Section 3: Scaffold Hopping: Beyond the Indazole Core
In some cases, the entire 1H-indazole scaffold may be replaced to overcome fundamental ADME issues, explore new intellectual property, or find novel binding modes. The indazole itself is considered a bioisostere of indole and can also mimic a catechol moiety.[19][20]
Rationale for Replacement
Scaffold hopping aims to retain the key pharmacophoric elements while changing the core structure. For indazole, this involves maintaining a bicyclic aromatic system with a specific vector for its substituents.
Core Bioisostere Comparison
Caption: Common bioisosteric replacements for the 1H-indazole core.
| Scaffold | H-Bond Donor/Acceptor Pattern | Aromaticity (π electrons) | General Properties |
| 1H-Indazole | Donor (N1-H), Acceptor (N2) | 10 | Thermodynamically stable, privileged core[1][19] |
| 1H-Indole | Donor (N1-H) | 10 | Common in natural products, can be metabolically labile |
| 1H-Benzimidazole | Donor (N1-H), Acceptor (N3) | 10 | Often improves aqueous solubility compared to indole |
| Azaindazole | Modulates pKa, adds H-bond acceptor | 10 | Can improve solubility and fine-tune electronics |
Conclusion
The this compound scaffold is a versatile and potent starting point for drug discovery. However, strategic optimization through bioisosteric replacement is essential to achieving a clinical candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties. Replacing the 3-iodo group with an ethynyl or cyano moiety can enhance metabolic stability while maintaining or altering key binding interactions. Modifying the 5-bromo and 6-fluoro positions provides a powerful method to fine-tune the molecule's electronic and solubility profiles. Finally, scaffold hopping offers a path to fundamentally new chemical matter with potentially superior drug-like properties. The selection of any bioisosteric replacement must be guided by a clear hypothesis and validated through rigorous experimental testing, as outlined in this guide. The chances of success are greatest when the choice is informed by a deep understanding of the biological target and the specific property being optimized.[11][12]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioisostere - Wikipedia [en.wikipedia.org]
- 4. openmedscience.com [openmedscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 18. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Bromo-6-fluoro-3-iodo-1H-indazole
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety and scientific integrity. The handling of complex heterocyclic compounds like 5-Bromo-6-fluoro-3-iodo-1H-indazole, a multi-halogenated molecule, demands a meticulous approach, particularly when it comes to waste management. Improper disposal not only poses a significant risk to personnel and the environment but can also result in non-compliance with stringent regulatory standards.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering insights into the causality behind these procedures to build a culture of safety and responsibility within your laboratory.
Hazard Profile and Risk Assessment
Table 1: Inferred Hazard Profile
| Hazard Classification | GHS Statement | Rationale and Implication for Disposal |
|---|---|---|
| Harmful if Swallowed | H302 | Prevents disposal via sanitary sewer. Contaminated items (e.g., weigh boats, paper) must be treated as hazardous waste. |
| Causes Skin Irritation | H315 | Mandates the use of nitrile gloves and a lab coat. All contaminated PPE must be disposed of as hazardous waste. |
| Causes Serious Eye Irritation | H319 | Requires safety glasses or goggles. Any spill poses a significant risk, reinforcing the need for controlled handling. |
| May Cause Respiratory Irritation | H335 | All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of airborne particles. |
| Environmental Hazard | Not Classified (Data Lacking) | As a multi-halogenated organic compound, it is presumed to be hazardous to the environment, particularly aquatic life.[2][3] Never dispose of it down the drain or in regular trash.[4] |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in disposing of this compound is its correct segregation as halogenated organic waste .[5]
The Causality: Halogenated compounds (containing fluorine, chlorine, bromine, or iodine) require specialized disposal methods, typically high-temperature incineration.[5][6] If mixed with non-halogenated solvents or other waste streams, they can contaminate large volumes of waste, dramatically increasing disposal costs and environmental risk. Furthermore, improper incineration of mixed waste can lead to the formation of highly toxic and persistent byproducts like dioxins and furans. Segregating at the source is a non-negotiable tenet of responsible chemical waste management.[7]
The following workflow diagram illustrates the critical decision-making process for waste segregation at the point of generation.
Caption: Waste segregation decision workflow for halogenated compounds.
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure solid compound, solutions containing the compound, and associated contaminated materials.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE based on the risk assessment:
-
Eye Protection: Tightly fitting safety goggles.[1]
-
Hand Protection: Double nitrile gloves.[8]
-
Body Protection: A fully fastened laboratory coat.
Step 2: Prepare the Waste Container
-
Select the Right Container: Use a container compatible with the waste. For solutions, a high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[8] For solid waste, the original container or a designated plastic pail can be used.[4][7] The container must be in good condition, clean on the outside, and leak-proof.[7]
-
Apply the Hazardous Waste Label: Immediately label the container with an official "HAZARDOUS WASTE" tag provided by your institution's Environmental Health and Safety (EHS) department.[4][7] Fill out the label completely:
Step 3: Waste Collection
-
Solid Waste: Transfer residual solid this compound and any contaminated items (e.g., weigh paper, contaminated gloves, absorbent pads from minor spills) into the designated solid halogenated waste container.
-
Solution Waste: Pour solutions containing the compound into the designated liquid halogenated waste container.
-
Do not mix incompatible waste streams. Specifically, do not add acids, bases, or strong oxidizers to this container.[7][8]
-
Keep the container closed at all times, except when actively adding waste.[4][7] This prevents spills and the release of vapors.
-
Do not overfill the container; fill to no more than 90% capacity or to the indicated shoulder line.[9]
-
Step 4: Decontamination and Empty Container Disposal
-
Rinsing: An "empty" container that held this compound is not truly empty and must be decontaminated.
-
The first rinse with a suitable solvent (e.g., acetone, dichloromethane) must be collected and disposed of as halogenated hazardous waste.[4]
-
After the initial hazardous rinse, the container should be thoroughly washed and air-dried before disposal or reuse, following your institution's specific guidelines for empty chemical containers.[4]
-
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled hazardous waste container at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA).[9][10]
-
The SAA must be under the control of laboratory personnel.[10]
-
Ensure the waste container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[4][10]
-
Segregate the halogenated waste container from incompatible materials within the SAA.[4][10]
Step 6: Arranging for Final Disposal
-
Once the waste container is full or has been in the lab for the maximum allowed time (typically 6-12 months, check your institution's policy), contact your EHS department to request a waste pickup.[4][9][11]
-
EHS professionals will then transport the waste for final disposal at a licensed hazardous waste treatment facility.[10]
Emergency Procedures for Spills
In the event of a spill, prioritize safety and follow these steps:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before attempting cleanup, wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.
-
Contain and Absorb: For a small spill of the solid, gently moisten the material with a damp paper towel to prevent it from becoming airborne and carefully wipe it up.[2] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand).
-
Collect Waste: Carefully scoop the absorbed material and contaminated items into a designated halogenated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to this comprehensive disposal guide, you contribute to a safer research environment, ensure regulatory compliance, and uphold the principles of environmental stewardship.
References
- 1. echemi.com [echemi.com]
- 2. nj.gov [nj.gov]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. p2infohouse.org [p2infohouse.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 5-Bromo-6-fluoro-3-iodo-1H-indazole
Comprehensive Safety and Handling Guide: 5-Bromo-6-fluoro-3-iodo-1H-indazole
This guide provides essential personal protective equipment (PPE) protocols and operational plans for the safe handling and disposal of this compound. As this is a novel or uncharacterized compound, all procedures are established on the precautionary principle, treating the substance as potentially hazardous until comprehensive toxicological data is available. The causality behind each recommendation is detailed to ensure a deep understanding of the necessary safety measures.
Hazard Analysis: A Proactive Stance on Safety
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be conducted based on the known hazards of structurally similar compounds. Analysis of SDSs for related halogenated indazoles, such as 5-bromo-6-fluoro-1H-indole and 5-Bromo-1H-indazole-3-carboxylic acid, reveals consistent hazard classifications.[1][2] These compounds are typically designated as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]
The Occupational Safety and Health Administration (OSHA) mandates that when the composition of a chemical byproduct is unknown, it should be assumed to be hazardous.[3] This principle is extended to novel compounds like the one . Therefore, we will operate under the assumption that this compound possesses, at a minimum, the following hazards:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Specific target organ toxicity (single exposure); Respiratory tract irritation
The Core of Protection: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. This involves a combination of primary and secondary engineering controls, supplemented by carefully selected personal protective equipment.
Primary and Secondary Engineering Controls
All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[4] This primary engineering control is non-negotiable and serves to minimize inhalation exposure. The fume hood should have a continuous airflow monitoring device, and its performance should be verified before each use.
Secondary engineering controls include the availability of a safety shower and an eyewash station in the immediate vicinity of the work area.[4] All personnel must be trained on their proper operation.
Personal Protective Equipment (PPE) Selection
The following table outlines the minimum required PPE for handling this compound. The selection is based on a conservative assessment of the potential hazards.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Safety glasses are insufficient.[5] Chemical splash goggles conforming to ANSI Z87.1 are mandatory to protect against splashes.[6] A face shield must be worn over the goggles to provide a secondary layer of protection for the entire face, especially during procedures with a higher risk of splashing or exothermic reactions.[5][7] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is essential, especially when working with flammable solvents, which are common in organic synthesis.[7][8] The lab coat must be fully buttoned with sleeves rolled down to cover as much skin as possible.[6] |
| Hands | Double Gloving (Nitrile) | Disposable nitrile gloves provide protection against incidental chemical contact.[5] Double gloving (wearing two pairs of nitrile gloves) is required to increase protection against potential tears and rapid permeation.[5] Gloves must be changed immediately upon contamination, and hands should be washed thoroughly after glove removal.[9] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet; sandals, perforated shoes, and clogs are strictly prohibited.[6][7] This protects against spills and dropped objects. |
| Respiratory | N95 Respirator (Minimum) | When handling the solid compound outside of a fume hood (e.g., during transport), an N95 respirator is the minimum requirement to prevent inhalation of airborne particulates.[7] For procedures with a higher risk of aerosolization, a full-face respirator may be necessary based on a task-specific risk assessment.[1] |
Procedural Guidance for Safe Handling and Disposal
Adherence to strict operational procedures is paramount for ensuring safety. The following step-by-step guidance outlines the key stages of working with this compound.
Preparation and Weighing
-
Pre-use Inspection: Before starting any work, inspect all PPE for damage. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Designated Area: All handling of the solid compound must occur within the fume hood.
-
Weighing: Use a disposable weighing boat. Tare the balance with the boat inside the fume hood. Carefully transfer the required amount of the compound using a clean spatula.
-
Cleaning: After weighing, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of the weighing boat and any contaminated wipes in a designated solid waste container.
Experimental Workflow
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety checkpoints.
Caption: Experimental workflow for handling this compound.
Waste Disposal Plan
All waste generated from experiments involving this compound must be treated as hazardous.
-
Solid Waste: Contaminated consumables such as gloves, weighing boats, and paper towels must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Halogenated organic waste must be collected in a separate, designated container from non-halogenated waste. Ensure containers are properly labeled and stored in a secondary containment unit.
-
Decontamination: All glassware must be rinsed with a suitable solvent, and the rinsate collected as hazardous waste before washing.
Emergency Preparedness
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Scenario | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material. For larger spills, evacuate the laboratory and contact the institutional safety office. |
Conclusion: A Culture of Safety
The safe handling of novel compounds like this compound is not merely about following a set of rules but about fostering a proactive culture of safety. This guide provides a robust framework for mitigating risks, but it is the responsibility of every researcher to remain vigilant, critically assess potential hazards, and prioritize safety in all laboratory operations. The American Chemical Society emphasizes that safety is a shared responsibility among all stakeholders in the research enterprise.[10][11]
References
- 1. echemi.com [echemi.com]
- 2. fishersci.es [fishersci.es]
- 3. nationalacademies.org [nationalacademies.org]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. fishersci.com [fishersci.com]
- 10. American Chemical Society Issues Guidelines for Safer Research Laboratories | Lab Manager [labmanager.com]
- 11. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
